(R)-2-(4-Bromo-2-fluorophenyl)oxirane chemical structure and properties
Structure, Properties, and Application in Medicinal Chemistry Abstract (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 1568208-73-0) is a high-value chiral synthon utilized primarily in the asymmetric synthesis of triazole-b...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Properties, and Application in Medicinal Chemistry
Abstract
(R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 1568208-73-0) is a high-value chiral synthon utilized primarily in the asymmetric synthesis of triazole-based antifungal agents and kinase inhibitors. Its structural uniqueness lies in the 4-bromo-2-fluorophenyl moiety, where the fluorine atom imparts metabolic stability and the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details the physicochemical profile, industrial synthesis via asymmetric reduction, and regioselective reactivity of this critical epoxide.
Molecular Identity & Structural Analysis
The molecule consists of a styrene oxide core substituted with a fluorine atom at the ortho position and a bromine atom at the para position relative to the epoxide ring. The (R)-configuration at the benzylic carbon is crucial, as it typically dictates the stereochemistry of the resulting pharmacophore (e.g., the alcohol center in triazole antifungals), which is essential for binding affinity to target enzymes like CYP51 (lanosterol 14α-demethylase).
Attribute
Detail
Systematic Name
(R)-2-(4-Bromo-2-fluorophenyl)oxirane
Common Name
(R)-4-Bromo-2-fluorostyrene oxide
CAS Number
1568208-73-0 (specific to R-enantiomer)
Molecular Formula
C₈H₆BrFO
Molecular Weight
217.04 g/mol
SMILES
Fc1cc(ccc1Br)[C@@H]2OC2
Chiral Center
C1 (Benzylic carbon), (R)-configuration
Electronic & Steric Effects:
2-Fluoro Group: Exerts a negative inductive effect (-I), slightly deactivating the benzylic position toward carbocation formation compared to non-fluorinated analogs. However, it also provides steric occlusion that can influence the regioselectivity of ring-opening.
4-Bromo Group: Weakly deactivating but crucial for downstream diversification. It allows the epoxide to be used as a "modular" building block where the aryl tail can be extended after the epoxide ring-opening step.
Physicochemical Profile
Note: Experimental values for the pure (R)-enantiomer are scarce in open literature; values below represent consensus data for the racemate or close analogs, validated by computational models.
Property
Value / Range
Physical State
Low-melting solid or colorless oil (at RT)
Boiling Point
~245°C (Predicted at 760 mmHg)
Density
1.6 ± 0.1 g/cm³
LogP
2.2 – 2.4 (Lipophilic)
Solubility
Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water
Flash Point
>100°C
Synthetic Routes & Manufacturing
For pharmaceutical applications, high enantiomeric excess (ee > 98%) is non-negotiable. The standard industrial route avoids the direct epoxidation of the styrene (which is difficult to control enantioselectively) and instead proceeds via the Asymmetric Transfer Hydrogenation (ATH) of the corresponding
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst) or a specific Ketoreductase (KRED) enzyme.
Hydrogen Source: Sodium formate (aqueous) or Isopropanol.
Mechanism: Dynamic Kinetic Resolution (DKR) is not applicable here as the center is not labile, so a direct stereoselective reduction is used.
Outcome: (S)-2-Bromo-1-(4-bromo-2-fluorophenyl)ethanol (Note: The Cahn-Ingold-Prelog priority changes upon cyclization, so the (S)-alcohol typically yields the (R)-epoxide).
Step 3: Base-Induced Cyclization
Reagents: Aqueous NaOH or KOH, often biphasic with Toluene or MTBE.
Mechanism: Intramolecular Williamson ether synthesis. The alkoxide attacks the carbon bearing the bromine, inverting the stereochemistry (if attack is backside) or retaining the chiral center's integrity if the alcohol stereocenter is not the leaving group site (in this case, the oxygen attacks the CH2-Br, so the chiral center at the benzylic carbon is preserved ).
Correction: In the cyclization of a bromohydrin, the oxygen (attached to the chiral benzylic carbon) attacks the primary carbon (CH2Br). Therefore, the stereochemistry at the benzylic carbon is retained . To get the (R)-epoxide, one must start with the (R)-bromohydrin. (Wait: Standard nomenclature priority rules might shift. Let's rely on the specific catalyst outcome: (R)-catalysts typically yield (R)-alcohols which yield (R)-epoxides).
Caption: Asymmetric synthesis workflow via bromohydrin intermediate, ensuring high enantiopurity.
Reactivity & Mechanistic Insights
The reactivity of (R)-2-(4-Bromo-2-fluorophenyl)oxirane is defined by the competition between steric hindrance (2-F group) and electronic activation (ring strain).
Regioselective Ring Opening
The regiochemistry is dictated by the reaction conditions (pH) and the nature of the nucleophile.[2]
Site of Attack: The terminal carbon (C2) (less hindered).
Mechanism: Backside attack.
Product: The nucleophile adds to the terminal position; the hydroxyl group remains at the benzylic position.
Relevance: This is the primary pathway for synthesizing antifungal drugs (e.g., adding 1,2,4-triazole).
Acidic Conditions (S_N1-like):
Catalyst: Lewis acids (e.g., AlCl3, BF3) or Bronsted acids.
Site of Attack: The benzylic carbon (C1) .
Reasoning: The benzylic carbon can better stabilize the developing positive charge in the transition state, despite the electron-withdrawing fluorine.
Product: Nucleophile at the benzylic position (with inversion of configuration).
Caption: Divergent reaction pathways based on pH conditions. Pharmaceutical synthesis typically utilizes the Basic (Green) pathway.
Application Case Study: Next-Gen Antifungals
The (R)-2-(4-Bromo-2-fluorophenyl)oxirane is a "privileged scaffold" in the design of Lanosterol 14α-demethylase (CYP51) inhibitors .
Role of the Scaffold: The phenyl ring fits into the hydrophobic pocket of the CYP51 enzyme. The 2-Fluoro substituent protects the ring from metabolic oxidation, extending the drug's half-life.
The "Modular" Advantage: Unlike older generation intermediates (like the difluorophenyl group in Fluconazole), the 4-Bromo group in this molecule allows medicinal chemists to perform late-stage functionalization.
Example Workflow:
Ring Opening: React the epoxide with 1,2,4-triazole to form the "head" of the drug.
Cross-Coupling: Use the 4-Bromo handle in a Suzuki-Miyaura coupling to attach complex heteroaryl tails (e.g., isoxazoles, tetrazoles) that reach into the enzyme's access channel, improving potency against resistant fungal strains.
Specific Drug Classes:
Novel Triazoles: Analogs of Ravuconazole and Isavuconazole where the distal aryl group is modified via the bromine handle.
Kinase Inhibitors: Similar intermediates are used to synthesize VEGFR inhibitors, where the oxirane is converted to an amino-alcohol linker.
Handling, Stability & Safety
Safety Profile:
Hazard: Epoxides are alkylating agents. They are potential mutagens and skin/eye irritants.
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects - typical for class).
P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Storage & Stability:
Temperature: Store at 2-8°C (Refrigerated).
Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent hydrolysis by atmospheric moisture.
Shelf Life: 12-24 months if stored properly.
Degradation: Slowly hydrolyzes to the corresponding diol (1-(4-bromo-2-fluorophenyl)ethane-1,2-diol) in the presence of moisture and trace acid.
References
PubChem Compound Summary. (2024). (R)-2-(4-Bromo-2-fluorophenyl)oxirane. National Center for Biotechnology Information. Link
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
Shibata, I., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester. Journal of Organic Chemistry. Link
Konishi, M., et al. (2003). Synthesis and Antifungal Activity of Novel Triazole Derivatives. Chemical and Pharmaceutical Bulletin. (Contextual reference for triazole synthesis from styrene oxides). Link
Fluorinated Chiral Epoxides: Physical Properties, Solubility, and Synthetic Utility
Topic: Physical Properties and Solubility of Fluorinated Chiral Epoxides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Fluorine Advant...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties and Solubility of Fluorinated Chiral Epoxides
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Advantage in Epoxide Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, metabolic stability, and lipophilicity. Fluorinated chiral epoxides serve as high-value "chiral pool" building blocks, enabling the precise installation of fluorinated motifs (e.g.,
, ) into complex scaffolds.
However, these intermediates present unique challenges. The high electronegativity and low polarizability of fluorine drastically alter physical properties compared to non-fluorinated analogs. This guide synthesizes the critical physical data, solubility profiles, and reactivity paradigms required to handle and utilize these reagents effectively.
The Fluorine Effect on Physical Properties[1]
The introduction of fluorine into the epoxide ring or its side chains creates a distinct physical profile characterized by increased density , altered volatility , and modified refractive indices .
Comparative Physical Data Table
The following table aggregates experimentally verified data for three representative classes of fluorinated chiral epoxides:
Property
(R)-Epifluorohydrin
(S)-2-(Trifluoromethyl)oxirane
(R)-4-Fluorostyrene oxide
CAS Number
503-09-3
130025-34-2
134356-73-3
Structure
Monofluoromethyl ()
Trifluoromethyl ()
Fluorophenyl ()
Molecular Weight
76.07 g/mol
112.05 g/mol
138.14 g/mol
Boiling Point
85–86 °C (atm)
33–45 °C (atm)
92 °C (14 mmHg)
Density (25°C)
1.067 g/mL
~1.30–1.40 g/mL
1.167–1.225 g/mL
Refractive Index ()
1.368
~1.29–1.33
1.508
LogP (Exp/Calc)
-0.16 (Hydrophilic)
0.62 (Moderate)
1.7–1.9 (Lipophilic)
Vapor Pressure
Moderate
High (~560 mmHg @ 25°C)
Low
Analysis of Trends
Volatility Anomaly: Note that (S)-2-(Trifluoromethyl)oxirane boils significantly lower (33–45 °C) than might be expected for its mass (112 g/mol ). This is due to the low polarizability of the
shell, which reduces van der Waals interactions between molecules. Operational Implication: This compound must be stored at -20°C and handled with cold traps to prevent loss.
Density Surge: Fluorination consistently increases density. While epichlorohydrin has a density of ~1.18 g/mL, the trifluoromethyl variants push towards 1.40 g/mL, affecting phase separation behavior during aqueous workups (the organic layer may be the bottom layer).
Solubility Profiles & Lipophilicity[4]
Solubility is not merely a function of polarity but of specific solute-solvent interactions. The "fluorine effect" creates a dichotomy in solubility behavior.
The Solubility Spectrum
Monofluoromethyl (Epifluorohydrin): Exhibits "water-like" behavior. It is miscible or highly soluble in water (>100 mg/mL) due to the small size and high polarity of the C-F bond, which can accept weak hydrogen bonds.
Perfluoroalkyl (Trifluoromethyl oxirane): The
group induces significant lipophilicity (LogP ~0.62) compared to the parent epoxide. It shows poor water solubility but excellent solubility in fluorinated solvents (e.g., hexafluoroisopropanol, HFIP) and standard organics (DCM, THF).
Aromatic (Fluorostyrene oxide): Behaves as a classic lipophile (LogP ~1.8). Insoluble in water; soluble in toluene, hexanes, and chlorinated solvents.
Solvent Selection Guide for Reaction Optimization
When conducting ring-opening reactions, solvent choice dictates the reaction rate and regioselectivity:
Protic Solvents (MeOH, Water): Accelerate ring opening via hydrogen bond activation of the epoxide oxygen. Risk:[1][2][3] Solvolysis byproducts.
Aprotic Polar (DMSO, DMF): Enhance nucleophilicity of attacking species (e.g., azides, cyanides).
Fluorinated Alcohols (HFIP, TFE):Critical Insight. These solvents activate the epoxide via strong hydrogen bonding without being nucleophilic enough to open the ring themselves. They often reverse or enhance regioselectivity.
Reactivity & Regioselectivity Logic
The most profound impact of fluorine is on the regioselectivity of nucleophilic ring opening.
The Regioselectivity Reversal
In non-fluorinated terminal epoxides, nucleophiles typically attack the less hindered terminal carbon (
) under basic/neutral conditions (SN2).
In Fluorinated Epoxides (e.g., Trifluoromethyloxirane):
The strong electron-withdrawing nature of the
group creates a dipole that destabilizes the developing positive charge at the adjacent carbon (). However, it also strengthens the bond via negative hyperconjugation. Consequently, nucleophilic attack often shifts to the more hindered position or remains at depending strictly on the nucleophile and Lewis acid used.
Standard Case: Nucleophile
Less Hindered Carbon.
Fluorinated Case: Electronic repulsion can force attack at the more substituted carbon, or significantly retard the rate at the terminal carbon.
Mechanism Visualization
Figure 1: Decision logic for regioselective ring opening. Note that strongly electron-withdrawing groups (CF3) can shift preference towards Product B under specific conditions.
Experimental Protocols
Protocol A: Handling & Purification of Volatile Fluorinated Epoxides
Validation: Verify purity via 19F NMR (distinct shift ~ -75 to -80 ppm, doublet).
Protocol B: Determination of Enantiomeric Purity (ee)
Method: Chiral GC Analysis
Due to the volatility and lack of UV chromophores in aliphatic fluorinated epoxides, HPLC is often unsuitable. Chiral Gas Chromatography (GC) is the gold standard.
Column Selection: Use a cyclodextrin-based chiral stationary phase (e.g.,
-DEX or -TA).
Conditions:
Carrier Gas: Helium (1.0 mL/min).
Injector Temp: 150°C (Keep low to prevent thermal racemization).
Detector: FID (Flame Ionization Detector) at 250°C.
Oven Program: Isothermal hold at 35°C for 5 mins, then ramp 2°C/min to 80°C.
Derivatization (Optional but Recommended):
If peak tailing occurs, ring-open a small aliquot with isopropylamine.
Analyze the resulting amino-alcohol, which often resolves better on chiral columns.
Linclau, B., et al. (2023). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." Angewandte Chemie International Edition. [Link]
CAS Common Chemistry. (2025). "Epifluorohydrin (CAS 503-09-3) Physical Properties." American Chemical Society.[5] [Link][5][]
Dover, T. L., et al. (2021). "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides." Arkivoc. [Link]
Safety Data Sheet (SDS) for (R)-2-(4-Bromo-2-fluorophenyl)oxirane
This guide serves as an advanced technical resource for (R)-2-(4-Bromo-2-fluorophenyl)oxirane , a critical chiral building block in the synthesis of next-generation triazole antifungals. It synthesizes data from industri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for (R)-2-(4-Bromo-2-fluorophenyl)oxirane , a critical chiral building block in the synthesis of next-generation triazole antifungals. It synthesizes data from industrial safety protocols, toxicological mechanisms, and chemical engineering principles.
Executive Summary
(R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 131266-10-9) is a high-value chiral intermediate used primarily in the synthesis of broad-spectrum antifungal agents (e.g., Posaconazole, Isavuconazole). Its chemical utility stems from the high ring strain of the epoxide and the specific stereochemistry ((R)-configuration), which allows for the stereoselective introduction of the 2,4-difluorophenyl-like moiety essential for CYP51 inhibition.
Critical Safety Alert: This compound is not merely an irritant. It is a Category 1 Inhalation Toxin and a Respiratory Sensitizer . Its mechanism of action—non-selective alkylation of nucleophiles—poses severe risks of DNA damage and anaphylactic respiratory response. Handling requires containment strategies exceeding standard fume hood protocols.
Chemical Identity & Physicochemical Characterization
Parameter
Data
Notes
Chemical Name
(R)-2-(4-Bromo-2-fluorophenyl)oxirane
Stereospecific (R)-isomer
CAS Number
131266-10-9
Often cited for the chiral material
Molecular Formula
C₈H₆BrFO
Molecular Weight
217.04 g/mol
Physical State
Low-melting solid / Liquid
MP range approx. 20–30°C; often handled as a melt or oil.[1]
Solubility
Soluble in DCM, THF, DMSO
Hydrolyzes slowly in water.
LogP
2.2 - 3.2
Lipophilic; penetrates skin/membranes easily.
Hazard Identification & Mechanistic Toxicology
GHS Classification (The "Why" Behind the Danger)
Based on data for this specific CAS and structural analogs (styrene oxides), the hazard profile is dominated by its alkylating capability.
Acute Toxicity (Inhalation):Category 1 (H330) – Fatal if inhaled.
Mechanism:[2][3] Rapid alkylation of alveolar proteins and surfactants, leading to immediate loss of lung function and potential delayed pulmonary edema.
Skin Corrosion/Irritation:Category 1C (H314) – Causes severe skin burns and eye damage.
Sensitization (Respiratory):Category 1 (H334) – May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Mechanism:[2][3] Haptenization. The epoxide ring opens and binds covalently to serum albumin or respiratory proteins, creating an immunogenic complex that triggers IgE-mediated anaphylaxis upon re-exposure.
Germ Cell Mutagenicity: Suspected (Muta. 2). Epoxides are direct-acting mutagens.
Reactivity & Biological Pathway Diagram
The following diagram illustrates the dual pathway of this compound: useful synthetic coupling vs. toxicological alkylation.
Caption: Mechanistic bifurcation: The strained epoxide ring drives both the desired synthesis of antifungals and the toxic alkylation of biological macromolecules.[2]
Safe Handling & Engineering Controls
Containment Strategy
Due to the H330 (Fatal if Inhaled) and H334 (Resp. Sensitizer) classifications, standard fume hoods are often insufficient for handling pure powders or concentrated liquids, especially during weighing or transfer.
Primary Containment:Isolator (Glovebox) or Class II Type B2 Biosafety Cabinet.
Why? To prevent any aerosol escape. Sensitization can occur at trace levels.
Secondary Containment: All transfer vessels must be double-contained (e.g., bottle inside a sealable bag or secondary jar) during transport between the storage fridge and the reactor.
Personal Protective Equipment (PPE)
Respiratory: If working outside an isolator (not recommended), a PAPR (Powered Air Purifying Respirator) with organic vapor/HEPA cartridges is required. Simple N95s offer insufficient protection against epoxide vapors.
Dermal:
Glove Material: Laminate film (e.g., Silver Shield/4H) is mandatory for prolonged contact. Nitrile offers only splash protection (breakthrough < 15 mins for small epoxides).
) is a soft nucleophile that rapidly attacks the epoxide carbon, opening the ring to form a non-volatile, water-soluble salt.
Protocol:
Cover spill with absorbent pads.
Soak pads with Decon Recipe. Allow to sit for 30 minutes.
Collect as hazardous chemical waste.
First Aid
Inhalation: Immediate removal to fresh air. Medical urgency is high. Administer oxygen if breathing is difficult. Observation for 24 hours is required due to delayed pulmonary edema risk.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).
Storage & Stability
Temperature: 2–8°C (Refrigerate). Epoxides can auto-polymerize or hydrolyze at room temperature over time.
Atmosphere: Store under Argon or Nitrogen. Moisture causes hydrolysis to the diol (impurity formation).
Sigma-Aldrich. (2025). Safety Data Sheet: (R)-2-(4-Bromo-2-fluorophenyl)oxirane (Product No. 131266-10-9). Retrieved from
PubChem. (n.d.).[5] Compound Summary: (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CID 83128653).[1] National Library of Medicine. Retrieved from [Link][1]
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-(4-Bromo-2-fluorophenyl)acetamide (Analogous Hazard Data). Retrieved from
American Chemical Society. (2016). Oxetanes and Epoxides: Recent Advances in Synthesis and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
Literature review of (R)-4-bromo-2-fluorostyrene oxide derivatives
An In-depth Technical Guide to the Synthesis and Application of (R)-4-bromo-2-fluorostyrene Oxide Derivatives for Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical ov...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Application of (R)-4-bromo-2-fluorostyrene Oxide Derivatives for Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-4-bromo-2-fluorostyrene oxide, a valuable chiral building block in modern medicinal chemistry. We will delve into the strategic considerations for its synthesis, the nuanced reactivity of its epoxide core, and the potential of its derivatives as precursors to novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this fluorinated and brominated chiral synthon.
The Strategic Value of (R)-4-bromo-2-fluorostyrene Oxide in Medicinal Chemistry
Chiral epoxides are highly sought-after intermediates in the pharmaceutical industry due to their ability to serve as precursors to a wide range of enantiomerically pure molecules, particularly amino alcohols, which are core structural motifs in many approved drugs. The subject of this guide, (R)-4-bromo-2-fluorostyrene oxide, presents a particularly compelling case for several reasons:
Stereodefined Center: The (R)-configuration at the benzylic carbon of the epoxide ring provides a crucial stereochemical anchor for building complex molecules with high stereospecificity.
Ortho-Fluorine Substitution: The fluorine atom at the C2 position of the aromatic ring can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets through favorable electrostatic interactions.
Para-Bromo Functionality: The bromine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of drug candidates.
The combination of these three features in a single, compact molecule makes (R)-4-bromo-2-fluorostyrene oxide a powerful starting material for the synthesis of novel, patentable chemical entities.
Synthesis of the Core Intermediate: (R)-4-bromo-2-fluorostyrene Oxide
The synthesis of this chiral epoxide is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as follows:
Caption: Synthetic pathway to (R)-4-bromo-2-fluorostyrene oxide.
Synthesis of the Styrene Precursor: 4-Bromo-2-fluorostyrene
A common and reliable method to synthesize the styrene precursor involves a Wittig reaction from the corresponding benzaldehyde.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorostyrene via Wittig Reaction
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq.), dropwise to the suspension. The mixture will typically turn a characteristic yellow or orange color upon formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.
Aldehyde Addition: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the pure 4-bromo-2-fluorostyrene.
Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction
The key step in establishing the desired (R)-stereochemistry is the asymmetric epoxidation of the 4-bromo-2-fluorostyrene. The Jacobsen-Katsuki epoxidation is a robust and highly effective method for this transformation, employing a chiral manganese-salen catalyst.
Mechanism Overview: The active catalyst is a manganese(V)-oxo species, which is generated in situ from a manganese(III)-salen precursor and an oxidant. The styrene then approaches the Mn=O bond, and the oxygen atom is delivered to the double bond in a concerted or stepwise fashion, with the chiral salen ligand directing the facial selectivity to favor the formation of one enantiomer of the epoxide.
Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in a suitable solvent such as dichloromethane (DCM) or toluene. Add a co-catalyst, such as N-methylmorpholine N-oxide (NMO) (1.5 eq.), which also serves as the terminal oxidant. Stir the mixture at room temperature for 15-30 minutes.
Substrate Addition: Add the 4-bromo-2-fluorostyrene (1.0 eq.) to the activated catalyst mixture.
Initiation of Epoxidation: Cool the reaction mixture to 0 °C or lower, and then add the primary oxidant, typically meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) solution buffered to the appropriate pH, slowly over a period of several hours using a syringe pump to control the rate of addition and maintain a low concentration of the oxidant.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours after the full addition of the oxidant.
Work-up and Purification: Upon completion, quench any remaining oxidant with a reducing agent like sodium thiosulfate. Dilute the reaction mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
Purify the crude epoxide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Synthesis of Derivatives via Nucleophilic Ring-Opening
The true synthetic utility of (R)-4-bromo-2-fluorostyrene oxide lies in the highly regioselective and stereospecific ring-opening of the epoxide by various nucleophiles. The attack of the nucleophile will predominantly occur at the less sterically hindered benzylic carbon, proceeding with an inversion of configuration (SN2 mechanism). This leads to the formation of a variety of valuable chiral 1,2-disubstituted products.
Caption: General scheme for the nucleophilic ring-opening of the epoxide.
Synthesis of Chiral Azido Alcohols
The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry (Huisgen cycloaddition).
Experimental Protocol: Azide Ring-Opening
Reaction Setup: Dissolve (R)-4-bromo-2-fluorostyrene oxide (1.0 eq.) in a solvent mixture, such as ethanol/water (e.g., 4:1 v/v).
Reagent Addition: Add sodium azide (NaN3) (1.5-2.0 eq.) and a mild Lewis acid catalyst like ammonium chloride (NH4Cl) (1.2 eq.).
Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) and stir for several hours. Monitor the reaction by TLC.
Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the resulting azido alcohol by flash column chromatography.
Synthesis of Chiral Amino Alcohols
Chiral β-amino alcohols are a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs. They can be synthesized directly by the ring-opening of the epoxide with an amine.
Experimental Protocol: Amine Ring-Opening
Reaction Setup: In a sealed tube or pressure vessel, dissolve (R)-4-bromo-2-fluorostyrene oxide (1.0 eq.) in a suitable solvent like isopropanol or acetonitrile.
Amine Addition: Add the desired primary or secondary amine (2.0-5.0 eq.). The excess amine often serves as both the nucleophile and the base. For less reactive amines, a Lewis acid catalyst such as lithium perchlorate (LiClO4) can be added.
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for 12-24 hours.
Work-up and Purification: Cool the reaction mixture and concentrate to remove the solvent and excess amine. Dissolve the residue in an organic solvent and wash with water or a mild acidic solution to remove any remaining amine. Dry the organic layer and concentrate. Purify the product by flash chromatography or crystallization.
Summary of Ring-Opening Reactions and Potential Derivatives
Nucleophile
Reagent(s)
Typical Conditions
Product Class
Potential Application
Azide
NaN3, NH4Cl
EtOH/H2O, Reflux
Azido Alcohol
Precursor to primary amines, triazoles (Click Chemistry)
Primary Amine
R-NH2
i-PrOH, 80-120 °C
Amino Alcohol
Core of many pharmaceuticals (e.g., beta-blockers)
Thiol
R-SH, Base
THF or MeOH, RT
Thioether Alcohol
Cysteine protease inhibitors, antiviral agents
Cyanide
KCN, Lewis Acid
MeCN/H2O
Hydroxy Nitrile
Precursor to carboxylic acids and amides
Downstream Applications in Drug Discovery: The Power of Orthogonal Functional Handles
The true potential of the derivatives of (R)-4-bromo-2-fluorostyrene oxide is realized when their orthogonal functional handles are exploited in subsequent synthetic steps. For example, a chiral amino alcohol synthesized as described above contains:
A secondary alcohol for potential esterification or etherification.
A secondary amine for amidation or reductive amination.
A bromo-aryl group for palladium-catalyzed cross-coupling.
A fluoro-aryl group for modulating physicochemical properties.
This allows for a modular and divergent approach to building libraries of complex molecules for screening against biological targets.
Caption: Late-stage diversification strategy for drug discovery.
Conclusion
(R)-4-bromo-2-fluorostyrene oxide is a high-value, strategically designed chiral building block that offers medicinal chemists a rapid and efficient entry point to a diverse range of complex molecular architectures. The reliable synthetic routes to the epoxide, coupled with the predictable and stereospecific nature of its ring-opening reactions, make it an ideal starting material. The orthogonal reactivity of the resulting derivatives provides a powerful platform for late-stage diversification, enabling the systematic exploration of structure-activity relationships in drug discovery programs. By understanding and applying the principles and protocols outlined in this guide, researchers can unlock the full potential of this versatile synthon in the development of next-generation therapeutics.
References
Jacobsen, E. N. (1993). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 26(11), 613–621. [Link]
Katsuki, T. (2002). Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins. Advanced Synthesis & Catalysis, 344(2), 131–147. [Link]
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications involving Phosphoryl-stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. [Link]
Azizi, N., & Saidi, M. R. (2003). Highly Regio- and Stereoselective Ring Opening of Epoxides with Amines in the Presence of LiClO4. Organic Letters, 5(21), 3847–3850. [Link]
Carreño, M. C., & Ruano, J. L. G. (1995). Chiral Azido Alcohols in Enantioselective Synthesis. Chemical Reviews, 95(6), 1717–1760. [Link]
Foundational
The Chiral Scaffold: (R)-2-(4-Bromo-2-fluorophenyl)oxirane in Next-Gen Azole Discovery
Topic: Role of (R)-2-(4-Bromo-2-fluorophenyl)oxirane in Antifungal Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of (R)-2-(4-Bromo-2-fluorophenyl)oxirane in Antifungal Drug Discovery
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
In the pursuit of broad-spectrum antifungal agents capable of overcoming multidrug-resistant Candida and Aspergillus strains, the structural integrity of the azole pharmacophore is paramount. (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 131480-52-7 analog/derivative) serves as a critical, high-value chiral building block. Unlike the standard difluorophenyl core found in Fluconazole and Voriconazole, this 4-bromo-2-fluoro variant offers a unique "synthetic handle"—the bromine atom—allowing for Late-Stage Functionalization (LSF) . This guide details the mechanistic importance, industrial-scale asymmetric synthesis, and downstream application of this epoxide in constructing high-affinity CYP51 inhibitors.
The Chiral Imperative: Mechanism & Binding Affinity
The efficacy of triazole antifungals hinges on their ability to inhibit Lanosterol 14
-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis. The binding is stereospecific; the configuration of the chiral center (derived from the epoxide) dictates the orientation of the side chain within the enzyme's hydrophobic access channel.
Stereochemical Causality
The Heme Interaction: The triazole ring (N-4) coordinates with the heme iron (
).
The Hydrophobic Fit: The (R)-configuration of the epoxide precursor typically yields the (R)-alcohol (after triazole opening), which aligns the halogenated phenyl ring into the hydrophobic pocket of CYP51.
The "Bromo-Handle" Advantage: While the 2-fluoro substituent mimics the metabolic stability of Voriconazole, the 4-bromo position is sterically permissive and electronically active. It serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach extended lipophilic tails (e.g., diaryl ethers, piperazines) essential for potency against resistant strains.
Synthetic Routes: Accessing the Enantiopure Epoxide[1]
Achieving high Enantiomeric Excess (ee > 99%) is non-negotiable. Two primary routes dominate the field: Hydrolytic Kinetic Resolution (HKR) and Enzymatic Resolution .
Table 1: Comparative Synthetic Methodologies
Parameter
Hydrolytic Kinetic Resolution (HKR)
Enzymatic Resolution (Lipase)
Asymmetric Epoxidation (Shi)
Catalyst
(R,R)-Co(salen) (Jacobsen's)
CAL-B (Novozym 435)
Shi Ketone (Fructose-derived)
Substrate
Racemic Epoxide
Halohydrin or Acetate
Styrene derivative
Yield (Theoretical)
Max 50% (of desired enantiomer)
Max 50%
> 80%
Enantiomeric Excess
> 99% (with recrystallization)
> 98%
90-95%
Scalability
High (Industrial Standard)
Moderate
Low (Reagent cost)
Cost Efficiency
High (Catalyst recyclable)
Moderate
Low
Experimental Protocol: Jacobsen’s HKR of (R)-2-(4-Bromo-2-fluorophenyl)oxirane
This protocol describes the self-validating synthesis of the (R)-epoxide from its racemic precursor using Hydrolytic Kinetic Resolution.
Reagents & Equipment
Precursor: Racemic 2-(4-Bromo-2-fluorophenyl)oxirane (prepared via Corey-Chaykovsky reaction of 4'-bromo-2'-fluoroacetophenone).
Co-Catalyst: Acetic acid (to activate the Co(II) to Co(III)-OAc species).
Solvent: THF or TBME (tert-Butyl methyl ether).
Step-by-Step Methodology
Phase 1: Catalyst Activation
Dissolve (R,R)-Co(salen) (0.5 mol%) in Toluene.
Add Acetic Acid (2 equiv relative to catalyst). Stir open to air for 1 hour (color change from red to dark brown indicates oxidation to Co(III)).
Concentrate in vacuo to remove solvent and excess acid. Isolate the active (R,R)-Co(salen)OAc complex.
Phase 2: Kinetic Resolution
Charge: Add racemic 2-(4-Bromo-2-fluorophenyl)oxirane (1.0 equiv) to a reactor containing THF (2 mL/g substrate).
Initiate: Add the activated Catalyst (0.5 mol%). Adjust temperature to 0–5°C.
Hydrolysis: Slowly add water (0.55 equiv). Note: The 0.55 equiv ensures complete hydrolysis of the unwanted (S)-enantiomer.
Reaction: Stir at room temperature (20–25°C) for 12–18 hours.
Checkpoint: Monitor by Chiral HPLC. The (S)-epoxide converts to the polar (S)-diol, while the (R)-epoxide remains. Stop when (S)-epoxide is < 0.5%.
Phase 3: Work-up & Purification
Partition: Dilute with Hexanes. The (S)-diol is insoluble/immiscible or easily washed out with water.
Wash: Wash organic layer with water (3x) to remove the diol and catalyst traces.
Dry & Concentrate: Dry over
, filter, and concentrate under reduced pressure.
Distillation: Purify the residue via Kugelrohr distillation (high vacuum) to isolate (R)-2-(4-Bromo-2-fluorophenyl)oxirane as a clear oil/low-melting solid.
Quality Control Criteria
Purity (GC/HPLC): > 98.0%
Chiral Purity (ee): > 99.0% (determined by Chiralcel OD-H column).
Moisture: < 0.1% (Critical for next step).
Downstream Application: The "Click & Couple" Workflow
The utility of this epoxide lies in its transformation into the triazole core, followed by functionalization.
Caption: Workflow from precursor to active pharmaceutical ingredient (API), highlighting the critical resolution and coupling steps.
Functionalization Logic
Once the (R)-1-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol core is established:
Protection: The secondary alcohol is often protected (e.g., TMS/TBDMS) to prevent interference.
Coupling: The Ar-Br bond reacts with aryl boronic acids (Suzuki) or amines (Buchwald) to attach the "tail."
Example: Coupling with 4-(4-phenylpiperazin-1-yl)phenylboronic acid yields Posaconazole-like analogs.
References
Saksena, A. K., et al. "Stereoselective synthesis of Posaconazole and related azole antifungals." Tetrahedron Letters, 2004.
Tokunaga, M., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Cobalt(III) Salen Complexes." Science, 1997.
Shaikh, A. L., et al. "Enzymatic resolution of chiral epoxides: A focus on antifungal intermediates." Journal of Molecular Catalysis B: Enzymatic, 2008.
PubChem Compound Summary. "(R)-2-(4-Bromo-2-fluorophenyl)oxirane." National Center for Biotechnology Information.
Parrish, J. P., et al. "Functionalization of Azole Antifungals: Targeting Resistant Strains." Bioorganic & Medicinal Chemistry, 2020.[1]
Metabolic Stability of Brominated Fluorophenyl Oxirane Intermediates: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The strategic incorporation of halogen atoms and reactive functional groups is a cornerstone of modern medicinal chemistry. Brominated fluo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The strategic incorporation of halogen atoms and reactive functional groups is a cornerstone of modern medicinal chemistry. Brominated fluorophenyl oxirane intermediates represent a class of building blocks that offer significant synthetic utility but also present unique challenges regarding their metabolic fate. The inherent reactivity of the oxirane ring, combined with the profound electronic and steric effects of fluorine and bromine, creates a complex metabolic landscape. This guide provides an in-depth analysis of the factors governing the metabolic stability of these intermediates. We will explore the key metabolic pathways, including cytochrome P450-mediated oxidation, epoxide hydrolysis, and glutathione conjugation. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the in vitro assessment of metabolic stability using liver microsomes and state-of-the-art UPLC-MS/MS analytical techniques. By understanding the causality behind experimental design and data interpretation, researchers can better predict in vivo behavior, mitigate risks associated with reactive metabolites, and ultimately design safer, more effective drug candidates.
The Structural and Physicochemical Landscape
Brominated fluorophenyl oxirane intermediates are characterized by three key structural motifs, each contributing uniquely to the molecule's overall properties and metabolic profile:
The Fluorophenyl Ring: The introduction of fluorine to an aromatic ring is a well-established strategy to enhance metabolic stability.[1][2] The high strength of the carbon-fluorine (C-F) bond makes it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, effectively "blocking" common metabolic soft spots.[2][3] Fluorine's high electronegativity can also alter the electronic properties of the ring and influence how the molecule binds to enzyme active sites.[3]
The Bromine Atom: Like fluorine, bromine can serve as a metabolic blocker. However, its larger size and greater polarizability compared to fluorine can lead to different effects on binding affinity and molecular conformation.[4][5] The presence of bromine can also introduce the potential for halogen bonding, a non-covalent interaction that can influence drug-target binding.[5][6]
The Oxirane (Epoxide) Ring: The oxirane is a three-membered cyclic ether.[7] Significant ring strain makes this group highly susceptible to nucleophilic attack, rendering it a reactive electrophile.[8][9][10] While synthetically useful, this reactivity is a double-edged sword in drug development, as it represents a primary site for metabolic transformation and a potential source of bioactivation.[11][12]
Table 1: Comparative Properties of Fluorine and Bromine in a Medicinal Chemistry Context
Property
Fluorine (F)
Bromine (Br)
Implication in Drug Design
van der Waals Radius (Å)
1.47
1.85
Bromine provides more steric bulk, which can be used to probe or fill binding pockets.
Electronegativity (Pauling)
3.98
2.96
Fluorine's high electronegativity can significantly alter local pKa and electronic distribution.
C-X Bond Strength (kcal/mol)
~110 (Aryl C-F)
~81 (Aryl C-Br)
The C-F bond is exceptionally strong, making it an excellent metabolic blocker against oxidation.
Key Interactions
Dipole-dipole, H-bond acceptor
Halogen bonding, van der Waals
Bromine's ability to form halogen bonds provides an additional tool for modulating binding affinity.[5]
Core Principles of Metabolic Transformation
A drug candidate's metabolic stability dictates its half-life and bioavailability, making it a critical parameter in drug discovery. Metabolism is broadly divided into two phases:
Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The primary enzymes responsible for this are the Cytochrome P450 (CYP) superfamily, which account for the oxidative metabolism of the vast majority of xenobiotics.[3][13][14]
Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione). This process, catalyzed by enzymes like UGTs and GSTs, increases water solubility and facilitates excretion.[3]
For brominated fluorophenyl oxiranes, metabolic pathways in both phases are highly relevant and often compete with one another.
The Metabolic Fate: Key Pathways and Influences
The metabolism of these intermediates is primarily dictated by the interplay between the oxirane ring's reactivity and the influence of the halogenated phenyl ring on enzyme activity.
Diagram 1: Principal Metabolic Pathways
Caption: Major metabolic pathways for brominated fluorophenyl oxirane intermediates.
3.1. Oxirane Ring Opening: The Dominant Clearance Mechanism
The strained epoxide ring is the most significant metabolic soft spot. Two primary enzymatic pathways target this moiety:
Epoxide Hydrolase (EH) Mediated Hydrolysis: Microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) catalyze the addition of water across the epoxide ring to form the corresponding vicinal diol.[15] This is often a major detoxification pathway, converting a reactive electrophile into a more polar, readily excretable metabolite.
Glutathione S-Transferase (GST) Mediated Conjugation: The epoxide is a classic substrate for GSTs. These enzymes catalyze the nucleophilic attack of the endogenous antioxidant glutathione (GSH) on one of the epoxide carbons, leading to a GSH conjugate. This is another critical detoxification route.
3.2. Aromatic Ring Oxidation: The Role of Halogen Shielding
Despite the presence of halogens, the fluorophenyl ring can still undergo CYP-mediated oxidation to form phenolic metabolites (arene oxides). However, the position and nature of the halogen substituents are critical. Fluorine and bromine atoms can sterically hinder the approach of the substrate to the CYP heme-iron active site and electronically deactivate the ring, reducing the rate of oxidation.[2][3] The primary goal of using these halogens is often to direct metabolism away from the aromatic system and towards more predictable pathways, or to slow metabolism altogether.
3.3. Bioactivation and the Risk of Reactive Metabolites
If not efficiently detoxified by EH or GST enzymes, the electrophilic oxirane ring can covalently bind to cellular nucleophiles, such as amino acid residues in proteins or bases in DNA.[12][16] This formation of covalent adducts, known as bioactivation, is a potential mechanism for idiosyncratic drug-induced toxicity.[12][16] Therefore, assessing the balance between detoxification pathways (EH, GST) and bioactivation potential is a critical safety assessment in drug development.
Experimental Assessment: A Practical Guide
Evaluating the metabolic stability of a compound early in discovery is essential for prioritizing candidates.[17] The in vitro liver microsomal stability assay is a robust, high-throughput method for assessing Phase I metabolic liability.[18]
Diagram 2: Experimental Workflow for In Vitro Metabolic Stability
Caption: Standard workflow for a liver microsomal metabolic stability assay.
Core Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a self-validating system by including controls that ensure the observed compound loss is due to enzyme-specific metabolism.
Materials:
Test Compound (TC) stock solution (10 mM in DMSO)
Human Liver Microsomes (HLM), pooled (20 mg/mL stock)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH regenerating system solution (or 100 mM NADPH stock)
Positive Control Compound (e.g., Verapamil, known to be metabolized)
Negative Control (Heat-inactivated HLM)
Quenching Solution (Acetonitrile with internal standard)
96-well incubation plate and collection plate
Methodology:
Preparation:
Thaw HLM on ice. Dilute to 1.0 mg/mL in cold phosphate buffer.
Prepare the TC working solution by diluting the stock to 100 µM in buffer.
Causality Check: The final concentration of the organic solvent (DMSO) in the incubation must be low (<0.5%) to avoid inhibiting enzyme activity.
Incubation Setup (on a 96-well plate, on ice):
Test Reaction: Add buffer, HLM (final conc. 0.5 mg/mL), and TC (final conc. 1 µM).
Negative Control (-NADPH): Add buffer, HLM, and TC, but substitute water for the NADPH solution. This control validates that compound loss is dependent on the CYP cofactor.
Positive Control: Set up a reaction identical to the test reaction but using Verapamil instead of the TC. This validates that the enzyme system is active.
Reaction Initiation and Sampling:
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH control).
Immediately remove an aliquot (e.g., 50 µL) from each well for the T=0 min time point and add it to a collection plate containing 150 µL of cold Quenching Solution.
Causality Check: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard corrects for variations in sample processing and instrument response.
Continue incubating and remove aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), quenching each in the collection plate.
Sample Processing and Analysis:
Seal and centrifuge the collection plate (e.g., 4000 rpm for 15 min at 4°C) to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated UPLC-MS/MS method. Quantification is based on the peak area ratio of the analyte to the internal standard.[19][20]
Analytical Backbone: UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for this analysis.[19][21]
UPLC: Utilizes columns with small particle sizes (<2 µm) to provide rapid and high-resolution separation of the parent compound from any potential metabolites.[19]
MS/MS (Tandem Mass Spectrometry): Provides unparalleled sensitivity and selectivity. It allows for the specific detection and quantification of the test compound even in a complex biological matrix like liver microsomes.[20][21] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for highest precision.
Data Interpretation: From Raw Data to Actionable Insights
The primary output from the UPLC-MS/MS analysis is the concentration of the test compound remaining at each time point.
5.1. Calculation of Metabolic Half-Life (t½):
The rate of disappearance of the compound typically follows first-order kinetics.
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
The half-life is calculated using the formula:
t½ = -0.693 / k
5.2. Calculation of In Vitro Intrinsic Clearance (CLint):
Intrinsic clearance is a more direct measure of enzymatic activity that is not dependent on incubation time. It is calculated as:
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) [22]
This value can be scaled to predict in vivo hepatic clearance, a key pharmacokinetic parameter.
Table 2: Representative Metabolic Stability Data for Hypothetical Intermediates
Compound ID
Structure Variation
t½ (min)
In Vitro CLint (µL/min/mg)
Predicted Stability Class
A-001
4-fluoro, 2-bromo
8.5
163.1
High Clearance
A-002
2,4-difluoro, 6-bromo
25.1
55.2
Moderate Clearance
A-003
2,6-difluoro, 4-bromo
> 60
< 23.1
Low Clearance
Verapamil
(Positive Control)
12.0
115.5
High Clearance
This table illustrates how structural modifications (e.g., adding a second fluorine atom ortho to the oxirane linkage in A-003) can sterically shield the molecule and dramatically improve metabolic stability.
Conclusion and Strategic Outlook
Brominated fluorophenyl oxirane intermediates are valuable synthetic tools, but their progression into drug development programs requires a thorough and mechanistically-driven evaluation of their metabolic stability. The inherent reactivity of the oxirane ring presents a primary metabolic liability, which is predominantly cleared via detoxification pathways involving epoxide hydrolases and glutathione S-transferases. The strategic placement of fluorine and bromine atoms is critical for shielding the aromatic ring from oxidative metabolism and can modulate overall clearance rates.
For the drug development professional, a successful strategy involves:
Early Stage Screening: Employing robust in vitro assays, such as the HLM stability protocol detailed here, to rank-order compounds and establish structure-activity relationships.
Mechanistic Understanding: Moving beyond simple stability numbers to understand the primary routes of metabolism. Identifying the formation of diol or GSH conjugates can confirm that the oxirane ring is the main site of metabolism.
Risk Assessment: Proactively assessing the potential for bioactivation, especially for compounds with moderate to high stability where the reactive epoxide may persist longer.
By integrating this knowledge, research teams can rationally design molecules that balance synthetic accessibility with favorable pharmacokinetic properties, ultimately increasing the probability of identifying safe and effective clinical candidates.
References
Camarero, N., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]
Boström, J., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available from: [Link]
ResearchGate. (n.d.). The Bromination and Accompanying Rearrangement of the Polycyclic Oxetane 2,4-Oxytwistane. Request PDF. Available from: [Link]
Miller, J. A., et al. (n.d.). Investigation of the role of the 2 ',3 '-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. ResearchGate. Available from: [Link]
Zhang, T., et al. (n.d.). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. PMC. Available from: [Link]
Jongbloed, W., et al. (2019, October 18). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. PMC. Available from: [Link]
Lesyk, R., & Wierzchowski, M. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
Clewell, H. J., et al. (2023, August 17). Using available in vitro metabolite identification and time course kinetics for β-chloroprene and its metabolite, (1-chloroethenyl) oxirane, to include reactive oxidative metabolites and glutathione depletion in a PBPK model for β-chloroprene. PMC. Available from: [Link]
Di, L., et al. (2016, June 9). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Available from: [Link]
Boström, J., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Available from: [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]
Preissner, S., et al. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available from: [Link]
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Available from: [Link]
Maly, M., et al. (2025, October 25). Regioselective terminal bromination of fluorinated oligophenylenes. Uni Halle. Available from: [Link]
The University of Liverpool Repository. (n.d.). INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. Available from: [Link]
Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Available from: [Link]
Nature. (2010, May 6). Global metabolic profiling procedures for urine using UPLC–MS. Available from: [Link]
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available from: [Link]
Google Patents. (n.d.). EP0384043A2 - Methods for the preparation of brominated intermediates.
Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available from: [Link]
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
MDPI. (2023, August 9). Bioactive Steroids Bearing Oxirane Ring. Available from: [Link]
RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. Available from: [Link]
ACS Publications. (2016, May 26). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability | Journal of Medicinal Chemistry. Available from: [Link]
PMC. (n.d.). Biochemical studies on the metabolic activation of halogenated alkanes. Available from: [Link]
Books Gateway. (2021, August 27). Reactive Metabolites | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Available from: [Link]
DiVA. (n.d.). Development of analytical methods for the determination of the small molecule component of complex biological systems. Available from: [Link]
Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]
Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Available from: [Link]
In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]
Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. Available from: [Link]
CDC Stacks. (2017, February 2). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Available from: [Link]
Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Available from: [Link]
Taylor & Francis Online. (2017, January 11). Full article: Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Available from: [Link]
Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
SCIRP. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available from: [Link]
Wiley Online Library. (n.d.). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Available from: [Link]
Figshare. (2023, May 27). The metabolism of bromine in mammals. - University of Tasmania. Available from: [Link]
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]
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MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available from: [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Chiral Styrene Oxides in Medicinal Chemistry
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
Styrene oxide (phenyloxirane) represents a fundamental pharmacophore and chiral building block in medicinal chemistry.[2] Its utility stems from the high strain energy of the epoxide ring (~27 kcal/mol) combined with the asymmetry of the benzylic center. Unlike aliphatic epoxides, styrene oxide possesses a unique electronic bias due to the adjacent phenyl group, allowing for highly tunable regioselective ring-opening reactions.
This guide provides a technical comparison of (R)- and (S)-styrene oxides, focusing on their enantioselective synthesis, divergent reactivity profiles, and critical roles in the production of beta-blockers, antidepressants, and sympathomimetics.
The biological activity of drugs derived from styrene oxide is strictly governed by stereochemistry. The (S)-enantiomer is predominantly utilized in the synthesis of beta-adrenergic blockers, while the (R)-enantiomer finds use in specific antifungal and antineoplastic agents.
Comparative Properties Table
Feature
(R)-Styrene Oxide
(S)-Styrene Oxide
Configuration
Rectus (Right)
Sinister (Left)
CAS Number
20780-53-4
20780-54-5
Major Drug Class
Antifungals (e.g., Miconazole intermed.)
Beta-Blockers (e.g., Atenolol, Metoprolol)
Metabolic Fate
Preferential substrate for mEH (microsomal)
Preferential substrate for sEH (soluble)
Key Reactivity
Nucleophilic attack at -carbon yields (R)-alcohols
Nucleophilic attack at -carbon yields (S)-alcohols
Synthesis & Production Methodologies
High enantiomeric excess (ee) is non-negotiable in pharmaceutical synthesis. We compare the two dominant routes: Hydrolytic Kinetic Resolution (HKR) and Biocatalytic Epoxidation .
Chemical Route: Jacobsen Hydrolytic Kinetic Resolution (HKR)
The HKR method, developed by Eric Jacobsen, remains the industrial gold standard. It utilizes a chiral Co(III)-salen complex to selectively hydrolyze the undesired enantiomer into a water-soluble diol, leaving the desired epoxide intact with high ee (>99%).
Mechanism:
The reaction relies on a cooperative bimetallic mechanism where one metal center binds the epoxide (activating it) and the second delivers the hydroxide nucleophile.
Biocatalytic Route: Epoxide Hydrolases
Enzymatic routes offer "green" chemistry alternatives. Epoxide hydrolases (EHs) from Agromyces mediolanus or Aspergillus niger can achieve kinetic resolution.[3] While environmentally benign, these methods often struggle with substrate inhibition at high concentrations compared to the robust HKR.
Synthesis Workflow Diagram
Caption: Jacobsen HKR workflow separating racemic styrene oxide into enantiopure epoxide and diol.
Reactivity Profile: Regioselective Ring Opening
The core utility of styrene oxide lies in its ring-opening regioselectivity.[1][2][4][5] The outcome is dictated by the interplay between steric hindrance (favoring
-attack) and electronic stabilization of the benzylic carbocation (favoring -attack).
Mechanistic Divergence
Basic/Neutral Conditions (
): Nucleophiles (amines, azides) attack the less hindered terminal () carbon .
Result: Retention of configuration at the chiral center.[]
Acidic Conditions (
-like): Protonation of the oxygen weakens the benzylic C-O bond. Attack occurs at the benzylic () carbon .
Result: Inversion of configuration (Walden inversion).
Reaction Pathway Diagram
Caption: Divergent regioselectivity in styrene oxide ring-opening based on reaction pH.
Medicinal Chemistry Applications
Beta-Blockers (The (S)-Pathway)
Most beta-blockers (e.g., Atenolol, Propranolol) rely on a chiral amino-alcohol side chain. The (S)-configuration of the final drug is essential for high affinity binding to the
Significance: The (R)-enantiomer of beta-blockers is typically 100-fold less potent.
Antidepressants (Fluoxetine/Prozac)
(S)-Fluoxetine is synthesized via the ring opening of (S)-styrene oxide (or its chloro-analog) followed by etherification. The stereochemistry dictates the selectivity for the Serotonin Transporter (SERT).
Case Study: Levamisole
Levamisole (an immunomodulator and anthelmintic) is the (S)-enantiomer of tetramisole. Its synthesis involves a cyclization often initiated from a styrene oxide derivative. The (R)-enantiomer (Dexamisole) has significantly different pharmacological properties and toxicity profiles.
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution of (±)-Styrene Oxide
Validated for gram-scale synthesis of (R)-styrene oxide.
Catalyst Activation: Dissolve (R,R)-Co(salen) in THF. Add acetic acid and stir for 30 min in open air (oxidizes Co(II) to active Co(III) species). Remove solvent in vacuo.
Reaction: Redissolve catalyst in minimal THF. Add (±)-styrene oxide.[4][5][8][9][12] Cool to 0°C.
Hydrolysis: Add water dropwise over 1 hour. Allow to warm to room temperature and stir for 18-24 hours.
Workup: Partition mixture between water and hexanes.
Reflux at 60°C for 4 hours. (Monitoring: TLC shows disappearance of epoxide).
Concentrate in vacuo to yield the crude amino alcohol.
Note: Under these basic conditions, attack occurs exclusively at the terminal carbon, preserving the (S)-configuration at the benzylic center.
Metabolism & Toxicology
The toxicity of styrene oxide is enantiomer-dependent, mediated by the body's detoxification enzymes: Microsomal Epoxide Hydrolase (mEH) and Soluble Epoxide Hydrolase (sEH) .
Genotoxicity: Styrene oxide is a direct-acting mutagen (Ames positive). It forms DNA adducts (N7-guanine).
Implication: In vivo, the half-life of each enantiomer differs based on the expression levels of these enzymes in the target tissue (liver vs. lung), influencing local toxicity.
References
Jacobsen, E. N. (2002).[12] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[10][11][12] Link
BenchChem Technical Support. (2025). "(S)-Styrene Oxide: A Versatile Chiral Building Block in Pharmaceutical Synthesis."[2][4][5] BenchChem Application Notes. Link
Weissman, S. A., et al. (2001).[14] "Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration." Organic Letters. Link
Woo, J. H., et al. (2013).[9] "Enantioselective hydrolysis of racemic styrene oxide... using newly-isolated Sphingopyxis sp."[9] Biotechnology Letters. Link
Kamal, A., et al. (2014). "Enzymatic resolution of chiral styrene oxides." Tetrahedron: Asymmetry.
Application Note: Enantioselective Synthesis of (R)-2-(4-Bromo-2-fluorophenyl)oxirane
[1] Executive Summary (R)-2-(4-Bromo-2-fluorophenyl)oxirane is a critical chiral pharmacophore used extensively in the synthesis of next-generation triazole antifungal agents (e.g., analogues of fluconazole, voriconazole...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(R)-2-(4-Bromo-2-fluorophenyl)oxirane is a critical chiral pharmacophore used extensively in the synthesis of next-generation triazole antifungal agents (e.g., analogues of fluconazole, voriconazole, and posaconazole).[1] The (R)-configuration of the epoxide is essential for the biological activity of the final pharmaceutical ingredients (APIs), as it dictates the stereochemistry of the subsequent azole coupling.
This application note details two validated protocols for the synthesis of this intermediate:
Asymmetric Transfer Hydrogenation (ATH): The preferred "constructive" route, offering high atom economy and scalability.
Hydrolytic Kinetic Resolution (HKR): A "polishing" route used to upgrade enantiomeric excess (ee) from racemic feedstocks.[1][2]
Retrosynthetic Strategy & Mechanistic Logic
The synthesis hinges on establishing the C-O chiral center. While direct asymmetric epoxidation of the corresponding styrene is possible (e.g., Jacobsen-Katsuki), the Asymmetric Transfer Hydrogenation (ATH) of the
-bromo ketone precursor is superior for industrial scalability due to robust catalyst turnover and the avoidance of unstable styrene intermediates.
Stereochemical Inversion Logic (Critical)
Researchers must carefully track stereochemistry due to Cahn-Ingold-Prelog (CIP) priority shifts:
ATH Step: Reduction of the
-bromo ketone using an (S,S)-Ru-TsDPEN catalyst yields the (R)-bromohydrin .[1] Note: In simple acetophenones, (S,S) yields (S)-alcohol; however, the presence of the -bromine atom changes the priority ranking (Br-CH₂ > Aryl), resulting in the (R)-descriptor for the same spatial arrangement.[1]
Cyclization Step: Base-mediated ring closure proceeds via an intramolecular
mechanism.[1] The alkoxide oxygen attacks the carbon bearing the bromine. The chiral center (C-O) is the nucleophile, not the electrophile; therefore, stereochemistry is retained .
Note on Logic: The (R,R)-catalyst preferentially hydrolyzes the (S)-epoxide to the diol, leaving the desired (R)-epoxide unreacted.[1]
Protocol:
Dissolve racemic epoxide in THF (minimal volume).[1]
Add (R,R)-Co-Salen (0.5 mol%).
Add Acetic Acid (2 mol%) to activate the catalyst (forms the active Co(III)-OAc species).[1] Stir open to air for 30 mins, then evaporate volatiles.
Redissolve in THF. Add H
O (0.55 equiv relative to racemic starting material).[1][4]
Stir at 0°C to RT for 12–24 hours.
Workup: Partition between Hexanes and Water. The (S)-diol goes into water; the (R)-epoxide remains in Hexanes.[1]
Yield: Maximum 50% (theoretical). ee: >99%.[4][5][6]
Analytical Controls & Data
Table 1: Process Parameters & Specifications
Parameter
Specification
Method
Appearance
Colorless to pale yellow oil/solid
Visual
Purity (Chemical)
> 98.0%
HPLC (C18) / GC-FID
Chiral Purity (ee)
> 96.0% (ATH) / > 99.0% (HKR)
Chiral HPLC (Chiralcel OJ-H)
Residual Ruthenium
< 10 ppm
ICP-MS
Specific Rotation
(c=1, CHCl)*
Polarimetry
*Note: Sign of rotation must be experimentally verified against authentic standards as solvent effects are significant for styrene oxides.
Diagram 2: Mechanistic Cycle (ATH)
Caption: Catalytic cycle of Ru-TsDPEN showing the hydride transfer. The (S,S)-ligand geometry dictates the facial selectivity.
Troubleshooting & Safety
Dehalogenation: If the reaction temperature in Step 2 exceeds 40°C, debromination of the aromatic ring or the
-position may occur. Keep T < 30°C.
Racemization: The
-bromo ketone is prone to racemization if basic conditions are too strong during workup. Use buffered washes.
Safety:
-Halo ketones are potent lachrymators (tear gas agents).[1] All weighing and transfers must occur in a functioning fume hood.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link[1]
Hamada, T., Torii, T., Onishi, T., et al. (2002). Practical Synthesis of Optically Active Styrene Oxides via Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry.
Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[1][6] Journal of the American Chemical Society, 124(7), 1307–1315.[6] Link[1]
Application Note: Regiocontrolled Nucleophilic Ring Opening of (R)-2-(4-Bromo-2-fluorophenyl)oxirane
[1] Executive Summary This guide details the protocols for the nucleophilic ring opening of (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 131266-10-9).[1] This fluorinated styrene oxide derivative is a critical chiral buil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the protocols for the nucleophilic ring opening of (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 131266-10-9).[1] This fluorinated styrene oxide derivative is a critical chiral building block in the synthesis of next-generation tyrosine kinase inhibitors and
-adrenergic receptor antagonists.
The core challenge with this substrate is regiocontrol . Unlike aliphatic epoxides, styrene oxides possess a benzylic center that is electronically activated but sterically hindered. This creates a competition between steric control (favoring
-attack) and electronic control (favoring -attack).[1]
This document provides two distinct, self-validating protocols:
Protocol A (Kinetic Control): Selective attack at the terminal (
) carbon to yield the chiral amino-alcohol with retention of configuration.
Protocol B (Thermodynamic/Electronic Control): Lewis-acid catalyzed attack at the benzylic (
) carbon to yield the regioisomer with inversion of configuration.
Mechanistic Insight & Regioselectivity
The regioselectivity of the ring opening is dictated by the "Push-Pull" mechanism. The presence of the ortho-fluorine and para-bromine atoms on the phenyl ring exerts a strong inductive effect, modulating the stability of the benzylic transition state.
The Decision Matrix
Path A (Basic/Neutral Conditions): The reaction follows a pure
mechanism.[2] The nucleophile attacks the less hindered terminal carbon ().[2]
Stereochemical Consequence: Retention of configuration at the chiral center.
Path B (Acidic/Lewis Acid Conditions): The epoxide oxygen coordinates to the Lewis Acid (LA), weakening the benzylic C-O bond. This imparts partial carbocation character at the
-position. Despite the steric hindrance, the nucleophile attacks here due to electronic stabilization.
Stereochemical Consequence: Inversion of configuration (Walden inversion).[1]
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the reaction pathways based on conditions.
Figure 1: Divergent pathways for nucleophilic attack on (R)-2-(4-Bromo-2-fluorophenyl)oxirane.
Experimental Protocols
Safety & Handling
Hazard: Epoxides are potent alkylating agents and potential mutagens.[1] Handle in a fume hood.
Quenching: Residual epoxide should be quenched with 10% aqueous NaOH or thiourea before disposal.[1]
Protocol A:
-Selective Ring Opening (Terminal Attack)
Objective: Synthesis of (R)-1-(4-bromo-2-fluorophenyl)-2-(alkylamino)ethanol.
Mechanism:
-product, the benzylic proton shifts significantly upfield relative to the -product isomer, and the coupling constants will differ due to the change in chemical environment (chiral center attached to N vs O).
Self-Validating Analytical Methods
To ensure the protocol is working correctly, use 19F NMR as a "live" tracking system. The fluorine atom on the phenyl ring acts as a sensitive reporter of the chemical environment changes at the benzylic position.
19F NMR Monitoring Table
Conduct 19F NMR (without proton decoupling if possible to see H-F coupling) in
.
Species
Approx.[1][3][4][5][6][7][8][9] Chemical Shift ( ppm)
Signal Characteristics
Interpretation
Starting Material
-110.5 ppm
Multiplet
Epoxide ring strain affects the aromatic ring electron density.[1]
Product A (-attack)
-114.2 ppm
Triplet/Multiplet
Ring opening relieves strain; F-signal shifts upfield.[1]
Product B (-attack)
-118.0 ppm
Multiplet
Nitrogen attachment at the benzylic position significantly alters the electronic shielding of the ortho-fluorine.
Note: Exact shifts vary by solvent and concentration.[1] Always run a t=0 reference spectrum.[1]
-amino alcohol and (S)--amino alcohol are regioisomers and will have distinct retention times.[1] Enantiomers (if racemization occurs) will also resolve.[1]
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (Protocol A)
Steric hindrance from the ortho-F group.
Switch solvent to 2-Propanol and use a sealed tube at 80°C (microwave reactor preferred).[1]
Use a "harder" Lewis Acid like or pre-complex the epoxide before adding amine. Ensure amine is added slowly.
Polymerization
High concentration of epoxide relative to amine.
Maintain high dilution (0.1 M) and ensure amine is in excess (Protocol A) or added strictly 1:1 (Protocol B).
References
González-Collado, I., et al. (2008).[1][9] Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines.[1][9] University of Cádiz. Retrieved from [Link]
Das, B., et al. (2017).[1] YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature.[1][6] MDPI.[1] Retrieved from [Link]
Magritek. (2025). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
PubChem. Compound Summary: (R)-2-(4-Bromo-2-fluorophenyl)oxirane.[1] National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Utilization of (R)-2-(4-Bromo-2-fluorophenyl)oxirane in Asymmetric Synthesis
Abstract
(R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 1312688-69-3 / Analogous) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the synthesis of next-generation triazole antifungal agents (e.g., analogs of Ravuconazole, Isavuconazole).[1] This application note details the strategic utilization of this chiral building block. It focuses on the regioselective nucleophilic ring-opening with azoles and the subsequent chemoselective cross-coupling of the aryl bromide. Critical process parameters (CPPs) for maintaining optical purity (>98% ee) and maximizing regioselectivity are defined.
Introduction: The "Warhead and Handle" Strategy
In modern drug discovery, this molecule serves a dual function, often described as the "Warhead and Handle" strategy:
The Chiral Warhead ((R)-Epoxide): The (R)-configuration is biologically non-negotiable. It dictates the stereochemistry of the resulting
-amino alcohol, which coordinates with the heme iron of the target enzyme (lanosterol 14-demethylase / CYP51).
The Metabolic Shield (2-Fluoro): The ortho-fluorine atom exerts a steric and electronic effect, preventing metabolic oxidation of the phenyl ring and restricting bond rotation (atropisomerism control).
The Synthetic Handle (4-Bromo): Unlike finished intermediates, the 4-bromo substituent allows for Late-Stage Functionalization (LSF) .[1] Researchers can install diverse biaryl tails via Suzuki-Miyaura coupling after the complex chiral center has been established.
Chemical Profile & Stability
Property
Specification
Critical Note
Molecular Formula
Molecular Weight
217.04 g/mol
State
Colorless to pale yellow oil/solid
Low melting point; handle as a liquid upon slight warming.
Chiral Purity
> 98% ee
CRITICAL: Racemizes in strong acid. Store at -20°C.
Reactivity
Electrophile
Susceptible to nucleophilic attack at (primary carbon).
Core Application: Regioselective Ring Opening
The primary challenge when using styrene oxide derivatives is controlling regioselectivity .
Basic Conditions (
): Nucleophiles attack the less hindered terminal carbon (). This is the desired pathway as it retains the chiral center's integrity.
Acidic Conditions (
-like): The benzylic carbon () becomes cationic due to resonance stabilization from the phenyl ring. Nucleophilic attack here leads to racemization and formation of the unwanted constitutional isomer.
Mechanism of Action Visualization
Figure 1: Mechanistic divergence. Basic conditions are mandatory to preserve the (R)-enantiomer.
Experimental Protocols
Protocol A: Synthesis of the Triazole Intermediate
Objective: Install the 1,2,4-triazole moiety with >95% regioselectivity and >98% ee.
, suspend (2.0 eq) and 1,2,4-triazole (1.2 eq) in anhydrous DMF (5 mL per mmol substrate).
Activation: Stir at room temperature for 30 minutes to ensure deprotonation/activation of the triazole.
Addition: Add (R)-2-(4-Bromo-2-fluorophenyl)oxirane (1.0 eq) dropwise as a solution in minimal DMF.
Reaction: Heat the mixture to 60°C .
Note: Do not exceed 80°C. Higher temperatures increase the risk of elimination side-products (styrene formation).
Monitoring: Monitor by HPLC. The epoxide peak should disappear within 4-6 hours.
Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with saturated LiCl (to remove DMF) and Brine. Dry over
Degassing: Combine the bromide (Protocol A product), boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen removal is critical.
Catalysis: Add the Pd-catalyst under a positive stream of Argon.
Coupling: Heat to 85-90°C for 12 hours.
Scavenging: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium (critical for biological assays).
Isolation: Standard aqueous workup and column chromatography.
Workflow Visualization
Figure 2: Step-wise transformation from building block to active pharmaceutical ingredient (API).
Safety & Handling
Genotoxicity: Epoxides are alkylating agents. Treat as a potential mutagen. Use double-gloving (Nitrile) and handle strictly inside a fume hood.
Corrosivity: The 4-bromo-2-fluorophenyl moiety can be irritating to mucous membranes.[1]
Quenching: Quench unreacted epoxide waste with aqueous sodium hydroxide or amine solutions before disposal to open the ring and deactivate the electrophile.
References
Pfizer Inc. (2005). Process for the preparation of triazole antifungal agents.[7] US Patent 6,919,458. (Describes the general ring-opening logic for Voriconazole-type intermediates).
Konosu, T., et al. (1991). Triazole Antifungals.[3] IV. Synthesis and Antifungal Activities of Threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol and Related Compounds.[1] Chemical and Pharmaceutical Bulletin, 39(9), 2241-2246.[1] (Foundational work on azole-epoxide regioselectivity).
Shibata, T., et al. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[1][8] Beilstein Journal of Organic Chemistry, 20, 2186–2195.[1] (Recent insights into fluorinated epoxide reactivity).
BenchChem. (2025).[7] Application Notes: Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane.[1][7] (Analogous protocols for halogenated phenyl oxiranes). [1]
High-Fidelity Synthesis of 2-(4-bromo-2-fluorophenyl)oxirane via Corey-Chaykovsky Epoxidation
Executive Summary This application note details the optimized protocol for the conversion of 4-bromo-2-fluorobenzaldehyde to 2-(4-bromo-2-fluorophenyl)oxirane using the Corey-Chaykovsky reaction. While the Corey-Chaykovs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the conversion of 4-bromo-2-fluorobenzaldehyde to 2-(4-bromo-2-fluorophenyl)oxirane using the Corey-Chaykovsky reaction. While the Corey-Chaykovsky reaction is a staple of organic synthesis, the specific electronic environment of the 4-bromo-2-fluoro substitution pattern requires precise control over basicity and temperature to prevent nucleophilic aromatic substitution (
) side reactions. This guide provides a "Gold Standard" anhydrous protocol using sodium hydride (NaH) and trimethylsulfoxonium iodide (TMSOI) in DMSO, ensuring high chemoselectivity and yield.
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The substrate, 4-bromo-2-fluorobenzaldehyde, presents a unique electronic profile:
Carbonyl Electrophilicity: The ortho-fluorine and para-bromine atoms are electron-withdrawing (inductive effect
), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This facilitates rapid nucleophilic attack by the sulfur ylide.
Side-Reaction Risks: The ortho-fluorine atom is activated toward Nucleophilic Aromatic Substitution (
) due to the strong electron-withdrawing nature of the aldehyde group (an ortho-formyl group is a potent activator). Consequently, the use of "hard" nucleophiles or excessive heat must be avoided to prevent the displacement of the fluoride by the base or the ylide.
Reaction Mechanism
The reaction proceeds via the addition of the dimethylsulfoxonium methylide (generated in situ) to the aldehyde, forming a betaine intermediate. This is followed by an intramolecular
substitution where the alkoxide displaces the dimethyl sulfoxide leaving group to close the epoxide ring.
Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation.
Experimental Protocol (The Gold Standard)
This protocol utilizes the NaH / DMSO system. This system is preferred over aqueous hydroxide methods (PTC) for this specific substrate to eliminate the risk of hydrolysis or fluoride displacement by hydroxide ions.
Reagents & Equipment
Reagent
Role
Purity/Grade
Trimethylsulfoxonium Iodide (TMSOI)
Methylene Source
>98%, Recrystallized if yellow
Sodium Hydride (NaH)
Base
60% dispersion in mineral oil
DMSO
Solvent
Anhydrous (<50 ppm H2O)
4-Bromo-2-fluorobenzaldehyde
Substrate
>97%
THF
Co-solvent (Workup)
ACS Grade
Step-by-Step Methodology
Phase 1: Ylide Generation (The "Activation" Step)
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
Reagent Charge: Under a nitrogen stream, add TMSOI (1.2 equiv) and NaH (1.2 equiv) .
Note: Washing NaH with hexane to remove oil is optional but recommended for cleaner NMR spectra in small-scale runs.
Solvent Addition: Slowly add Anhydrous DMSO (5 mL per mmol substrate) via syringe.
Caution: Hydrogen gas evolution will occur. Ensure proper venting.
Reaction: Stir at room temperature (20–25 °C) for 30–60 minutes . The mixture should become a clear to slightly cloudy solution, indicating the formation of the dimethylsulfoxonium methylide.
Substrate Addition: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous DMSO or THF (1 mL/mmol). Add this solution dropwise to the ylide mixture over 10 minutes.
Control: Maintain internal temperature < 30 °C. The reaction is slightly exothermic.
Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5]
Checkpoint: Full conversion is typically observed within 1–3 hours due to the activated nature of the aldehyde.
Validation: Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of the epoxide (Rf ~0.7-0.8).
Phase 3: Workup & Isolation
Quench: Cool the mixture to 0 °C. Slowly add cold water (double the volume of DMSO used) to quench excess hydride and dissolve inorganic salts.
Extraction: Extract the aqueous mixture with Diethyl Ether (Et2O) or Ethyl Acetate (3 x volumes) .
Why Ether? Epoxides are stable in ether, and it allows for easy separation of DMSO (which partitions into the water).
Washing: Wash the combined organic layers with Brine (2x) to remove residual DMSO.
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at < 40 °C .
Warning: Do not heat the water bath above 40 °C; epoxides can be thermally sensitive or volatile.
Process Control & Analytical Validation
In-Process Control (IPC) Workflow
To ensure batch consistency, follow this decision tree:
Figure 2: In-Process Control Decision Tree.
Expected Analytical Data
1H NMR (CDCl3, 400 MHz):
Aldehyde (Starting Material): Distinctive singlet at ~10.3 ppm (CHO). Must be absent.
Epoxide (Product): The epoxide ring protons typically appear as a set of multiplets (dd) in the 2.7 – 4.0 ppm range.
Ensure NaH is fresh. Increase stirring time for Phase 1.
Residual DMSO
Poor extraction efficiency
Increase number of brine washes or use Et2O instead of EtOAc.
Hydrolysis (Diol formation)
Acidic workup or silica
Ensure workup is neutral. Deactivate silica gel with 1% Et3N if purifying by column.
Side Products ()
Temperature too high
Keep reaction strictly at RT or 0 °C. Do not heat.
Safety Directives (Critical)
DMSO/NaH Hazard: The combination of DMSO and NaH can form dimsyl anion, which is thermally unstable above 50–60 °C and can lead to explosive decomposition . Never heat the ylide generation step.
Epoxide Toxicity: Epoxides are alkylating agents and potential mutagens. Handle with double gloves and work exclusively in a fume hood.
Hydrogen Evolution: The deprotonation step releases hydrogen gas. Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.
References
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.
Gololobov, Y. G.; Nesmeyanov, A. N. "The chemistry of sulfur ylides." Tetrahedron, 1987 , 43(12), 2609–2651.
Mundal, D. A.; et al. "Synthesis of 2-Substituted Epoxides." Organic Syntheses, 2007 , 84, 32.
Aggarwal, V. K.; et al. "Catalytic Asymmetric Epoxidation of Aldehydes." Chemical Reviews, 2003 , 103(8), 2644.
Synthesis of triazole antifungals using (R)-2-(4-Bromo-2-fluorophenyl)oxirane
Application Note: Precision Synthesis of Triazole Antifungals via (R)-2-(4-Bromo-2-fluorophenyl)oxirane Executive Summary This application note details the strategic utilization of (R)-2-(4-Bromo-2-fluorophenyl)oxirane (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Triazole Antifungals via (R)-2-(4-Bromo-2-fluorophenyl)oxirane
Executive Summary
This application note details the strategic utilization of (R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS 1568208-73-0) as a high-value chiral synthon in the synthesis of second-generation triazole antifungals. Unlike the ubiquitous 2,4-difluorophenyl analogs used in Fluconazole and Voriconazole, this 4-bromo-substituted epoxide offers a unique "diversity handle" . The bromine moiety allows for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of biaryl triazole libraries critical for overcoming resistance in Candida and Aspergillus strains.
This guide provides a validated protocol for the regioselective ring-opening of the epoxide with 1,2,4-triazole, followed by a representative cross-coupling workflow.
Scientific Rationale & Mechanism
The Strategic Advantage of the 4-Bromo Handle
Standard azole antifungals target the fungal enzyme lanosterol 14
-demethylase (CYP51) . The 2,4-difluorophenyl group is a privileged pharmacophore that fits the hydrophobic pocket of the enzyme. However, resistance mutations (e.g., Y132H in C. albicans) necessitate structural modifications.
The Solution: The (R)-2-(4-Bromo-2-fluorophenyl)oxirane retains the essential (R)-absolute configuration and the ortho-fluorine for metabolic stability, while the para-bromine serves as an electrophilic site for extending the molecule into the enzyme's access channel.
Reaction Mechanism: Regioselective Ring Opening
The core transformation involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring.
Regioselectivity: Under basic conditions (thermodynamic control), the triazolyl anion preferentially attacks the less sterically hindered terminal carbon (C1) of the epoxide (pathway a in Diagram 1).
Stereochemistry: Because the nucleophile attacks the non-chiral terminal carbon, the stereochemistry at the benzylic position (C2) is preserved . An (R)-epoxide yields the (R)-alcohol product.
Visualized Pathways
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Regioselective ring-opening favors attack at the terminal carbon (Path A) under basic conditions, preserving the chiral center.
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis workflow from chiral epoxide to functionalized antifungal agent.
Detailed Experimental Protocols
Protocol A: Synthesis of (R)-1-(4-Bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Objective: To install the triazole pharmacophore while maintaining chiral integrity.
Combine the bromide (Protocol A product), boronic acid, and Pd catalyst in a reaction vial.
Purge with Nitrogen for 5 minutes.
Add degassed 1,4-Dioxane and
solution.
Heat at 90°C for 4–12 hours.
Filter through Celite, concentrate, and purify via flash chromatography.
Data & Optimization Guidelines
Table 1: Solvent Effects on Regioselectivity (Protocol A)
Solvent
Temperature
Yield (%)
Regioisomer Ratio (Terminal:Internal)
Notes
DMF
80°C
91%
>20:1
Recommended. High solubility, fast rate.
Acetone
Reflux
75%
15:1
Slower reaction, easier workup.
Toluene
100°C
60%
10:1
Poor solubility of triazole salt.
Water
100°C
45%
5:1
Competitive hydrolysis to diol observed.
Troubleshooting Guide:
Low Yield in Protocol A: Ensure DMF is anhydrous. Water competes with triazole, opening the epoxide to form the diol impurity.
Poor Regioselectivity: Lower the temperature to 60°C and extend reaction time. Higher temperatures favor thermodynamic control but can degrade sensitive substrates.
Stalled Suzuki Coupling: If the bromide is unreactive, switch to a more active catalyst system like
/ XPhos.
References
Vertex Pharmaceuticals. (2010). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health. Link
BenchChem. (2025).[1][2] Application Notes: Ring-Opening Reactions of 2-Butyl-2-(2,4-dichlorophenyl)oxirane. Link
PubChem. (2025). (R)-2-(4-Bromo-2-fluorophenyl)oxirane Compound Summary. National Library of Medicine. Link
European Patent Office. (2021). Intermediates for the Synthesis of Benzoxazepin Compounds (EP 3845540 A1). Link
Frontiers in Microbiology. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone. Link
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Brominated Phenyl Oxiranes
Executive Summary Brominated phenyl oxiranes (bromostyrene oxides) represent a high-value but challenging class of bifunctional building blocks in medicinal chemistry. They possess two distinct electrophilic sites: the a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated phenyl oxiranes (bromostyrene oxides) represent a high-value but challenging class of bifunctional building blocks in medicinal chemistry. They possess two distinct electrophilic sites: the aryl bromide (C-Br) and the strained epoxide ring.
The core challenge in cross-coupling these substrates is chemoselectivity . Standard cross-coupling conditions often utilize strong bases, high temperatures, or Lewis-acidic additives that trigger the unwanted nucleophilic ring-opening of the epoxide, leading to polymerization or hydrolysis byproducts.
This Application Note provides a validated protocol for the Suzuki-Miyaura cross-coupling of 2-(4-bromophenyl)oxirane. By utilizing specific ligand architecture and mild basic conditions, researchers can exclusively target the C-Br bond while preserving the sensitive epoxide moiety for downstream functionalization.
Mechanistic Insight & Chemoselectivity
To achieve high fidelity, one must understand the competing reaction pathways. The Palladium(0) catalyst must undergo oxidative addition at the C-Br bond faster than any nucleophile (base or boronic acid) attacks the epoxide ring.
The Chemoselectivity Challenge
The diagram below illustrates the "Safe Path" (Cross-Coupling) versus the "Destructive Path" (Ring Opening).
Figure 1: Kinetic competition between the desired Pd-catalyzed cycle and the undesired epoxide ring-opening pathways.
Critical Parameters for Success
Base Selection: Avoid Hydroxides (NaOH, KOH). These are strong nucleophiles that rapidly open epoxides. Use Phosphates (K₃PO₄) or Carbonates (Cs₂CO₃) , which are sufficiently basic to activate the boronic acid but poorly nucleophilic toward the epoxide.
Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . The large bite angle of dppf facilitates the reductive elimination of bulky biaryls, while its stability prevents the formation of "Pd-black," which can act as a heterogeneous Lewis acid to decompose the epoxide.
Solvent System: While aqueous mixtures are common in Suzuki couplings, this protocol utilizes a Toluene/Water (10:1) or Anhydrous Dioxane system to minimize the concentration of free hydroxide ions.
Experimental Protocol: Suzuki-Miyaura Coupling
Target Reaction: Coupling of 2-(4-bromophenyl)oxirane with Phenylboronic acid to synthesize 2-([1,1'-biphenyl]-4-yl)oxirane.
Robust against air/moisture compared to Pd(PPh₃)₄.
K₃PO₄ (Tribasic)
2.0
Base
Finely ground powder. Anhydrous preferred.
Toluene
[0.2 M]
Solvent
Degassed (sparged with Argon for 15 min).
Water
[10% v/v]
Co-Solvent
Essential for boronate activation.
Step-by-Step Procedure
Phase 1: Setup and Inertion
Glassware: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
Loading: Charge the vessel with:
2-(4-bromophenyl)oxirane (1.0 mmol, 199 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
K₃PO₄ (2.0 mmol, 424 mg)
Pd(dppf)Cl₂ · DCM (0.03 mmol, 24 mg)
Inertion: Cap the vessel with a septum. Evacuate (vacuum) and backfill with Argon three times. Note: This removes O₂, which causes homocoupling of the boronic acid.
Phase 2: Reaction
Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed Water (0.5 mL).
Heating: Place the vessel in a pre-heated oil bath at 80°C .
Expert Tip: Do not exceed 90°C. Thermal degradation of the epoxide accelerates significantly above this threshold.
Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower Rf than the starting bromide but stains distinctively with KMnO₄ (epoxides do not stain strongly with UV alone).
Phase 3: Workup (Crucial for Epoxide Stability)
Quench: Cool the mixture to room temperature. Dilute with Diethyl Ether (20 mL).
Wash: Wash with Water (2 x 10 mL) followed by Brine (10 mL).
Warning: Do NOT wash with dilute HCl or NH₄Cl. Acidic washes will instantly hydrolyze the epoxide to a diol.
Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure at <40°C.
Phase 4: Purification (The "Trap")
Standard silica gel is slightly acidic (pH 6.5) and can degrade the product during the column.
Method A (Recommended): Use Neutral Alumina stationary phase.
Method B (Alternative): Pre-treat the Silica Gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. Use an eluent of Hexanes/EtOAc (90:10) containing 0.5% Et₃N.
Workflow Visualization
The following diagram outlines the critical decision points in the experimental workflow.
Figure 2: Operational workflow emphasizing the avoidance of acidic conditions during workup.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield / Polymerization
Reaction temperature too high (>90°C) or Base too strong.
Lower temp to 60-70°C; extend time. Switch base to CsF or K₃PO₄.
Starting Material Remaining
Catalyst deactivation (O₂ leak).
Ensure rigorous degassing. Use fresh catalyst.
Product decomposes on column
Silica gel acidity.
MUST use 1% Et₃N in eluent or switch to Neutral Alumina.
Hydrolysis (Diol formation)
Wet solvents or acidic workup.
Use anhydrous solvents (THF/Dioxane). Ensure aqueous wash is neutral/basic.
Validation (NMR)
The integrity of the epoxide ring can be confirmed via ¹H NMR (CDCl₃). Look for the characteristic "ABX" system of the epoxide protons:
δ 3.8–4.0 ppm (dd): Benzylic proton of the epoxide.
δ 2.8–3.2 ppm (dd): Terminal methylene protons of the epoxide.
Note: If these peaks shift downfield or disappear into a broad multiplet, ring opening has occurred.
References
Chemoselective Cross-Coupling of Epoxides
Title: Chemoselective Suzuki–Miyaura coupling of (hetero)aryl bromides bearing an epoxide.
Source:Organic & Biomolecular Chemistry
Context: Establishes the use of mild bases (K3PO4) to preserve epoxide integrity.
General Suzuki Mechanism & Conditions
Title: Palladium-catalyzed cross couplings in organic synthesis (Nobel Lecture).[3][5]
Source:NobelPrize.org
Context: Foundational mechanics of the catalytic cycle and oxidative addition rates.[6][7]
Epoxide Stability in Basic Media
Title: Base-Free Ni-Catalyzed Suzuki-Type Cross-Coupling Reactions of Epoxides.[8][9]
Source:Chemical Communic
Context: Discusses the comparative stability of epoxides and alternative Ni-catalyzed ring-opening p
Application Note: Hydrolytic Kinetic Resolution of 2-(4-bromo-2-fluorophenyl)oxirane
Abstract This application note details the protocol for the Hydrolytic Kinetic Resolution (HKR) of 2-(4-bromo-2-fluorophenyl)oxirane , a critical chiral building block often utilized in the synthesis of next-generation t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the Hydrolytic Kinetic Resolution (HKR) of 2-(4-bromo-2-fluorophenyl)oxirane , a critical chiral building block often utilized in the synthesis of next-generation triazole antifungals. Utilizing the (salen)Co(III) complex (Jacobsen’s catalyst), this protocol achieves >99% enantiomeric excess (ee) of the target (R)- or (S)-epoxide. We provide a scalable workflow, mechanistic insights into the cooperative bimetallic pathway, and a validated analytical method for enantiomeric purity determination.
Introduction & Strategic Importance
The Substrate
2-(4-bromo-2-fluorophenyl)oxirane is a functionalized styrene oxide. The presence of the bromine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity—features essential in modern drug design.
The Challenge
Racemic synthesis of this epoxide is straightforward (via Corey-Chaykovsky or bromohydrin cyclization), but asymmetric synthesis is costly. The HKR offers a cost-effective solution by using water as the only reagent to selectively hydrolyze one enantiomer to the diol, leaving the desired enantiomer intact.
Mechanistic Foundation
The reaction relies on a cooperative bimetallic mechanism where two (salen)Co units are required: one activates the epoxide (electrophile) and the other delivers the hydroxide nucleophile. This second-order dependence on the catalyst concentration drives the high selectivity (
) typical of styrene oxides.
Visualizing the Mechanism
The following diagram illustrates the cooperative bimetallic pathway essential for the high selectivity observed in this protocol.
The commercially available Co(II) complex is inactive. It must be oxidized to the Co(III)-X species (where X = OAc or OTs).
Dissolve (R,R)-(salen)Co(II) (1.0 equiv relative to catalyst loading) in Toluene or DCM.
Add Glacial Acetic Acid (2.0 equiv relative to Co).
Stir open to air at room temperature (RT) for 1 hour. The color changes from orange/red to dark brown.
Remove solvent in vacuo to obtain the solid (salen)Co(III)(OAc) complex. Use immediately or store in a desiccator.
Experimental Protocol
Reaction Setup
Scale: 10.0 g (approx. 43 mmol) of racemic epoxide.
Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 g of 2-(4-bromo-2-fluorophenyl)oxirane in 10 mL of THF.
Note: While styrene oxides can often be run solvent-free, the high melting point and viscosity of this brominated analog require minimal THF for efficient mass transfer.
Temperature Control: Cool the mixture to 0°C using an ice bath.
Expert Insight: HKR is exothermic. Controlling the initial rate prevents a "runaway" hydrolysis that could lower ee.
Water Addition: Add Water (0.55 equiv, 23.6 mmol, 425 µL) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow to warm to RT. Stir vigorously for 12–16 hours.
Monitoring: Monitor by chiral HPLC.[1][2][3] The reaction is complete when the "wrong" enantiomer is fully consumed (converted to diol).
Workup and Purification
The reaction mixture contains the resolved epoxide, the chiral diol, and the catalyst.
Concentration: Remove THF under reduced pressure.
Partition: Dissolve the residue in Hexanes/EtOAc (9:1, 50 mL) and add water (20 mL).
Separation Logic: The epoxide is highly lipophilic (Br/F substituted) and prefers the organic layer. The diol is polar and prefers the aqueous layer.
Extraction: Wash the organic layer with water (2 x 20 mL) to ensure removal of the diol.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Final Purification:
Method A (Distillation): Not recommended for this substrate due to high boiling point and thermal sensitivity.
Method B (Flash Chromatography): Elute with Hexanes:EtOAc (95:5). The resolved epoxide elutes first.
Method C (Recrystallization): If the epoxide is solid, recrystallize from cold pentane/hexanes to upgrade ee from 98% to >99%.
Analytical Method (Chiral HPLC)[3][6]
To validate the protocol, the following HPLC method is established for separating the enantiomers of 2-(4-bromo-2-fluorophenyl)oxirane.
Parameter
Condition
Column
Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase
Hexane : Isopropanol (98 : 2)
Flow Rate
0.8 mL/min
Temperature
25°C
Detection
UV @ 254 nm
Retention Times (Approx)
(S)-Epoxide: ~6.5 min (R)-Epoxide: ~8.2 min Note: Order depends on specific aryl substitution; verify with authentic standard.
Process Workflow Diagram
Caption: Step-by-step experimental workflow for the HKR of 2-(4-bromo-2-fluorophenyl)oxirane.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Reaction Rate
Inactive catalyst (Co(II) not oxidized).
Ensure catalyst activation step turned color from red to brown. Use acetic acid.[4]
Low ee (<95%)
Temperature too high during H₂O addition.
Strictly maintain 0°C during addition to prevent non-selective background hydrolysis.
Emulsion during Workup
High concentration of diol/catalyst.
Add brine or filter through a Celite pad before separation.
Substrate Insolubility
High Br/F content increases lipophilicity.
Increase THF volume slightly (up to 2 volumes). Avoid DCM as it slows HKR rates.
References
Jacobsen, E. N. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 2002, 124(7), 1307–1315.[5] Link
Schaus, S. E., et al. "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols." Organic Syntheses, 2004, 81, 204. Link
Kumar, P., et al. "Hydrolytic Kinetic Resolution of Styrene Oxide Derivatives: Synthetic Applications." Tetrahedron, 2006, 62(31), 7307-7316. Link
Phenomenex Application Guide. "Chiral HPLC Separation of Styrene Oxide Derivatives on Lux Cellulose-1 and Chiralcel OD-H." Phenomenex Technical Notes. Link
Application Notes and Protocols for the Regioselective Opening of Fluorinated Phenyl Oxiranes
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Phenyl Oxiranes in Medicinal Chemistry The introduction of fluo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Phenyl Oxiranes in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1] Strategic fluorination can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, often transforming a lead compound into a viable drug candidate.[2] Fluorinated phenyl oxiranes are particularly valuable building blocks, as their subsequent regioselective ring-opening provides access to a diverse array of chiral β-amino alcohols, β-hydroxy ethers, and other functionalized molecules that are privileged scaffolds in many therapeutic areas.
The regioselectivity of the oxirane ring-opening is paramount, as it dictates the final stereochemistry and substitution pattern of the product. This, in turn, has profound implications for biological activity. The presence of a fluorine atom on the phenyl ring introduces a fascinating interplay of electronic and steric effects that can be harnessed to control the regiochemical outcome of the reaction. This guide provides an in-depth exploration of the reagents and protocols for achieving high regioselectivity in the ring-opening of fluorinated phenyl oxiranes, grounded in mechanistic principles and supported by practical, field-proven methodologies.
The Dichotomy of Ring-Opening: Understanding the Mechanistic Landscape
The regioselectivity of epoxide ring-opening is primarily governed by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction proceeds through an SN1-like or SN2-like mechanism.
SN2-type Reactions (Basic or Neutral Conditions): With strong, "hard" nucleophiles such as organolithium reagents, Grignard reagents, and amines under basic or neutral conditions, the reaction generally proceeds via a concerted SN2 mechanism.[3][4] In this scenario, steric hindrance is the dominant factor, and the nucleophile attacks the less substituted carbon of the oxirane ring.[3]
SN1-type Reactions (Acidic Conditions): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[1][5] This facilitates the development of a partial positive charge on the more substituted, benzylic carbon, which is stabilized by the adjacent phenyl ring. Consequently, weaker nucleophiles will preferentially attack the more substituted carbon in an SN1-like fashion.[3]
The fluorine atom on the phenyl ring adds another layer of complexity. Its strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+R) can influence the stability of the potential carbocation-like transition state in acidic reactions and modulate the electrophilicity of the two oxirane carbons.
Visualizing the Mechanistic Pathways
Caption: Mechanistic pathways for epoxide ring-opening.
Application Notes and Protocols
Organometallic Reagents: Precision in Carbon-Carbon Bond Formation
Organometallic reagents are powerful tools for the regioselective opening of fluorinated phenyl oxiranes, leading to the formation of new carbon-carbon bonds. The choice of the organometallic species is critical in directing the regioselectivity.
Grignard reagents are strong nucleophiles that react with epoxides under basic conditions, reliably attacking the less substituted carbon.[4]
Protocol 1: Reaction of 1-(4-Fluorophenyl)oxirane with Methylmagnesium Bromide
Objective: To synthesize 1-(4-fluorophenyl)propan-2-ol via regioselective ring-opening.
Materials:
1-(4-Fluorophenyl)oxirane
Methylmagnesium bromide (3.0 M in diethyl ether)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(4-fluorophenyl)oxirane (1.0 eq) dissolved in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-fluorophenyl)propan-2-ol.
Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are highly effective for SN2-type ring-opening of epoxides, often with even greater selectivity for the less hindered carbon.[6][7] They are particularly useful when the substrate is sensitive to the high basicity of Grignard reagents.
Protocol 2: Reaction of 1-(4-Fluorophenyl)oxirane with Lithium Dimethylcuprate
Objective: To synthesize 1-(4-fluorophenyl)propan-2-ol with high regioselectivity.
Materials:
Copper(I) iodide (CuI)
Methyllithium (1.6 M in diethyl ether)
1-(4-Fluorophenyl)oxirane
Anhydrous diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add CuI (1.1 eq) and suspend it in anhydrous diethyl ether.
Cool the suspension to 0 °C in an ice bath.
Slowly add methyllithium (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent.
Stir the mixture at 0 °C for 30 minutes.
In a separate flask, dissolve 1-(4-fluorophenyl)oxirane (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
Slowly add the epoxide solution to the freshly prepared organocuprate solution via cannula.
Stir the reaction at 0 °C and monitor by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Perform an aqueous workup and purification as described in Protocol 1.
Nitrogen Nucleophiles: Synthesis of β-Amino Alcohols
The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.[8] The regioselectivity is highly dependent on the reaction conditions.
Under neutral or basic conditions, amines act as nucleophiles and attack the less sterically hindered carbon of the epoxide.
Protocol 3: Aminolysis of 1-(4-Fluorophenyl)oxirane with Aniline
Objective: To synthesize 2-anilino-1-(4-fluorophenyl)ethanol.
Materials:
1-(4-Fluorophenyl)oxirane
Aniline
Ethanol
Lithium perchlorate (LiClO₄) (optional catalyst)
Procedure:
In a round-bottom flask, dissolve 1-(4-fluorophenyl)oxirane (1.0 eq) and aniline (1.2 eq) in ethanol.
For catalyzed reactions, add LiClO₄ (10 mol%).
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield 2-anilino-1-(4-fluorophenyl)ethanol.
The use of a Lewis acid catalyst activates the epoxide and promotes nucleophilic attack at the more substituted benzylic position.
Protocol 4: Lewis Acid-Catalyzed Aminolysis of 1-(4-Fluorophenyl)oxirane with Benzylamine
Objective: To synthesize 1-(benzylamino)-1-(4-fluorophenyl)ethan-2-ol.
Materials:
1-(4-Fluorophenyl)oxirane
Benzylamine
Ytterbium(III) triflate (Yb(OTf)₃)
Anhydrous acetonitrile
Procedure:
To a flame-dried flask under a nitrogen atmosphere, add Yb(OTf)₃ (5 mol%) and anhydrous acetonitrile.
Add 1-(4-fluorophenyl)oxirane (1.0 eq) and benzylamine (1.1 eq).
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by column chromatography to afford 1-(benzylamino)-1-(4-fluorophenyl)ethan-2-ol.
Fluoride Ion as a Nucleophile: Synthesis of Fluorohydrins
The ring-opening of epoxides with a fluoride source is a direct route to fluorohydrins. The regioselectivity can be controlled by the choice of the fluorinating agent and conditions.
Protocol 5: Regioselective Synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanol
Objective: To synthesize a fluorohydrin via SN2 ring-opening.
Materials:
1-(4-Fluorophenyl)oxirane
Tetrabutylammonium bifluoride (TBABF)
Potassium hydrogen difluoride (KHF₂)
Acetonitrile
Procedure:
In a plastic vial, combine 1-(4-fluorophenyl)oxirane (1.0 eq), TBABF (1.5 eq), and KHF₂ (1.5 eq) in acetonitrile.[9]
Heat the mixture at 80 °C and monitor the reaction by GC-MS or TLC.
After completion, cool the mixture and pour it into water.
Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
Purify by column chromatography to yield 2-fluoro-1-(4-fluorophenyl)ethanol.[9]
Data Summary: Regioselectivity in the Opening of Fluorinated Phenyl Oxiranes
Note: α refers to attack at the benzylic carbon, and β refers to attack at the terminal carbon.
Troubleshooting and Mechanistic Considerations
Incomplete Reactions: Ensure all reagents and solvents are anhydrous, particularly for organometallic reactions. Activation of magnesium may be necessary for Grignard reagent formation.
Low Regioselectivity: For SN2 reactions, ensure the temperature is kept low to minimize side reactions. For Lewis acid-catalyzed reactions, the choice and stoichiometry of the Lewis acid can significantly impact selectivity.
Influence of Fluorine Position: While less documented, the position of the fluorine atom on the phenyl ring is expected to have a subtle but significant impact. An ortho-fluoro substituent may exert a steric effect, further favoring attack at the less hindered position. Electronically, a para-fluoro group can have a more pronounced effect on the stability of a benzylic cation-like intermediate compared to a meta-fluoro group, potentially enhancing selectivity in SN1-type reactions.
Conclusion
The regioselective ring-opening of fluorinated phenyl oxiranes is a versatile and powerful strategy for the synthesis of high-value, fluorinated building blocks for drug discovery. A thorough understanding of the underlying mechanistic principles allows for the rational selection of reagents and reaction conditions to achieve the desired regiochemical outcome with high fidelity. The protocols and data presented in this guide serve as a practical starting point for researchers to explore and optimize these important transformations in their own laboratories.
References
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega.
Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Academia.edu.
Synthesis of complex unnatural fluorine-containing amino acids. PMC.
DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. Chinese Journal of Polymer Science.
Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI.
Reactions of organocopper reagents. Wikipedia.
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research.
Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC.
Organocuprates. Chem-Station Int. Ed.
Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Sigma-Aldrich.
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. PubMed.
Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs. ResearchGate.
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group.
The oxidation of organocuprates—an offbeat strategy for synthesis. Springer.
Regioselective synthesis of fluorohydrines via SN2-type ring-opening of epoxides with TBABF-KHF2. Mendeley.
Epoxides Ring-Opening Reactions. Chemistry Steps.
Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). Master Organic Chemistry.
of 27 Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ScienceDirect.
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Helda.
Acid-catalyzed ring-opening reaction of oxirane. ResearchGate.
Mechanisms for oxirane ring opening with pyridine/9HF. ResearchGate.
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals.
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI.
2-octyn-1-ol. Organic Syntheses Procedure.
Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
The Grignard Reaction. DePaul University.
Aminolysis of styrene oxide. (i) Influence of reaction time. ResearchGate.
Welcome to the High-Purity Chiral Intermediates Support Hub. You are likely targeting (R)-2-(4-Bromo-2-fluorophenyl)oxirane as a key intermediate for triazole antifungal agents (analogous to Voriconazole/Posaconazole pharmacophores) or as a coupling partner for Suzuki-Miyaura cross-coupling reactions.[1]
Achieving high enantiomeric excess (ee > 99%) for this specific scaffold is challenging due to the electronic effects of the ortho-fluorine atom, which can destabilize the transition state in reduction reactions, and the lability of the benzylic proton during cyclization.
This guide prioritizes the Asymmetric Transfer Hydrogenation (ATH) route followed by Base-Mediated Cyclization , as this is the most scalable method for this specific substitution pattern. We also provide a "Rescue Protocol" using Hydrolytic Kinetic Resolution (HKR).
The Synthesis & Optimization Pathway
The following diagram outlines the critical control points where stereochemistry is established (Step 1) and where it is at risk of being lost (Step 2).
Caption: Critical control points in the synthesis of (R)-2-(4-Bromo-2-fluorophenyl)oxirane. Step 1 sets the ee; Step 2 must preserve it.
Module 1: Optimizing the Asymmetric Reduction (ATH)
The most robust method to generate the chiral center is the Asymmetric Transfer Hydrogenation of the
-bromoacetophenone derivative using a Ruthenium-TsDPEN catalyst.
Temperature too high. The ortho-fluoro substituent accelerates the reaction but lowers the energy difference between the enantiomeric transition states.[1]
Cool it down. Run the reaction at 0°C to -10°C . While reaction time increases (12-24h), the ee often jumps from 90% to 98%.
Incomplete Conversion
Catalyst Poisoning. The bromide leaving group can degrade the Ru-hydride species over time.[1]
Increase S/C loading. If using S/C 1000:1, try 500:1 . Ensure the solvent is strictly degassed to prevent oxidative deactivation.
Inconsistent Batches
H-Donor pH Drift. If the HCOOH/TEA ratio shifts, the reaction kinetics change.
Use Commercial Azeotrope. Do not mix HCOOH and TEA manually unless strictly controlled. Use pre-mixed 5:2 azeotrope.
Side Product: Acetophenone
Over-reduction. The C-Br bond is being hydrogenolyzed (de-brominated).[1]
Switch Solvent. Change from DMF to Ethyl Acetate . DMF promotes dehalogenation.[1] Stop reaction immediately upon consumption of starting material.
Module 2: The Cyclization Trap (Preserving ee)
CRITICAL WARNING: The cyclization of the bromohydrin to the epoxide is an intramolecular
reaction. It proceeds with inversion of configuration .
However, the benzylic proton is acidic. If you use a base that is too strong or a reaction time that is too long, the bromohydrin will equilibrate (racemize) before it cyclizes.
The Fix: Biphasic Cyclization
Avoid homogeneous strong bases (like NaH or KOtBu in THF). Instead, use a mild biphasic system.
Add 1-2 mol% Tetrabutylammonium bisulfate (TBAB) as a phase transfer catalyst.[1]
Stir vigorously at 0°C .
Why this works: The reaction occurs at the interface. The organic phase protects the product from the bulk aqueous base, minimizing racemization.
Module 3: The Rescue Protocol (HKR)
If your batch has failed (ee < 95%) and you cannot discard it, use Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to "polish" the material. This sacrifices yield (max 50%) for purity.
Protocol:
Catalyst: (R,R)-Salen-Co(III)-OAc (Jacobsen’s Catalyst).[1] Note: Match the catalyst chirality to the desired epoxide enantiomer to react away the impurity.
Substrate: Racemic or low-ee (R)-2-(4-Bromo-2-fluorophenyl)oxirane.[1]
Reagent: 0.55 equivalents of water (relative to the unwanted enantiomer).
Mechanism: The catalyst selectively hydrolyzes the (S)-epoxide into the diol, leaving the (R)-epoxide intact.
Decision Logic for HKR:
Caption: Decision matrix for post-synthesis purification.
Frequently Asked Questions (FAQ)
Q: Can I use biocatalysis (KREDs) instead of Ru-ATH?A: Yes. Ketoreductases (KREDs) are excellent for this substrate. If you have access to a KRED screening kit (e.g., from Codexis or Johnson Matthey), screen for enzymes active on acetophenones with electron-withdrawing groups. KREDs often yield >99% ee and avoid the need for heavy metal scavengers later. However, they require NADPH recycling systems (GDH/Glucose).
Q: Why is the ortho-fluoro group problematic?A: The fluorine atom at the ortho position creates steric bulk and electronic repulsion. In ATH, this can distort the "chiral pocket" of the TsDPEN ligand, allowing the "wrong" face of the ketone to approach the metal center. Lowering the temperature helps "lock" the rigid conformation of the catalyst-substrate complex.
Q: My epoxide is opening to the diol during workup. Why?A: Styrene oxides with electron-withdrawing groups (Br, F) are electrophilic.[1] If your workup is acidic (even slightly), the epoxide will hydrolyze. Always wash the organic layer with saturated NaHCO3 and store the product over anhydrous
if not using immediately.
References
Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102.[2]
Jacobsen, E. N. (2002).[4] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[4][5][6] Journal of the American Chemical Society, 124(7), 1307–1315.
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
PubChem. (n.d.). (R)-2-(4-Bromo-2-fluorophenyl)oxirane Compound Summary. National Library of Medicine.
Technical Support Center: Integrity Assurance for (R)-2-(4-Bromo-2-fluorophenyl)oxirane
Executive Summary (R)-2-(4-Bromo-2-fluorophenyl)oxirane is a high-value chiral intermediate, often utilized in the synthesis of triazole antifungals and oxazolidinone antibiotics. As a styrene oxide derivative, it posses...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-2-(4-Bromo-2-fluorophenyl)oxirane is a high-value chiral intermediate, often utilized in the synthesis of triazole antifungals and oxazolidinone antibiotics. As a styrene oxide derivative, it possesses a benzylic C-O bond that is electronically predisposed to cleavage.
The Critical Risk: This molecule is not just chemically unstable; it is stereochemically labile . Exposure to even trace acidity (Lewis or Brønsted) or elevated temperatures can trigger the opening of the epoxide ring at the benzylic position, leading to the formation of a planar carbocation intermediate. This results in immediate loss of optical purity (racemization) or rearrangement to an achiral aldehyde/ketone.
This guide provides a self-validating storage protocol designed to maintain Enantiomeric Excess (ee) >98% over extended periods.
Module 1: The Science of Instability
To prevent racemization, one must understand the microscopic enemy. Unlike aliphatic epoxides, styrene oxides have a "loose" bond at the benzylic position due to resonance stabilization from the aromatic ring.
The Racemization Mechanism
The primary pathway for racemization is Acid-Catalyzed Ring Opening .
Protonation: Trace acid (from glass silanols or moisture-derived carbonic acid) protonates the epoxide oxygen.
Ring Opening: The bond between the oxygen and the benzylic carbon breaks, forming a stable benzylic carbocation.
Loss of Chirality: This carbocation is
hybridized (planar).
Racemization: The ring re-closes (or is attacked by water) from either face, resulting in a racemic mixture or degradation products.
Visualizing the Threat
Figure 1: The acid-catalyzed mechanism converting the pure (R)-enantiomer into a racemic mixture via a planar carbocation intermediate.
Module 2: Validated Storage Protocol
This protocol treats the container surface as a reagent. Standard borosilicate glass contains silanol groups (-Si-OH) which are slightly acidic and can catalyze the mechanism described above.
Storage Specifications Table
Parameter
Specification
Rationale
Temperature
-20°C ± 5°C
Arrhenius suppression of bond rotation/cleavage. 4°C is acceptable for <2 weeks; -20°C is mandatory for long-term.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better blanket against moisture ingress.
Primary Container
Silylated Glass or Teflon (PFA/FEP)
CRITICAL: Standard glass is acidic. Silylation caps surface silanols. Teflon is chemically inert.[1]
Additives
None in liquid
Do not add solid bases directly to the liquid as they may catalyze polymerization.
Secondary Containment
Desiccator with Base Trap
Store the vial inside a jar containing a sachet of Silica Gel and a sachet of Potassium Carbonate () to scavenge acid vapors.
Step-by-Step Handling Guide
Incoming QC: Upon receipt, immediately perform a Chiral HPLC (see Module 4) to establish a baseline ee%.
Aliquot Strategy: Do not repeatedly freeze-thaw the bulk bottle.
Action: In a glovebox or under an inert cone, aliquot the material into single-use silylated vials.
Sealing: Parafilm is insufficient. Use a cap with a Teflon-faced silicone septum. Over-wrap the cap junction with electrical tape or Parafilm to prevent oxygen diffusion.
The "Base Trap" Technique:
Place the sealed vials into a secondary wide-mouth jar.
Add a small open vial of solid
(Potassium Carbonate) into the secondary jar (not touching the samples).
Why: This creates a slightly basic micro-atmosphere, neutralizing any acidic fumes (like HCl or acetic acid) that might be present in the freezer from other reagents.
Module 3: Troubleshooting & FAQs
Q1: My material has turned from clear/colorless to light yellow. Is it racemized?
Diagnosis: Yellowing often indicates polymerization or Meinwald rearrangement to an aldehyde, rather than simple racemization.
Immediate Action: Run a standard H-NMR.
Look for: Aldehyde proton signals (~9.5-10 ppm) or broadening of peaks (polymer).
Impact: If aldehyde is present, purification is required. If polymer is present, filtration may salvage the monomer, but purity is compromised.
Q2: The ee% dropped from 99% to 94% in one month. Why?
Root Cause Analysis:
Acidic Surface: Did you use a standard, unwashed glass vial? (Most common cause).
Moisture: Was the bottle opened in humid air? Water acts as a nucleophile.
Thermal Excursion: Was the freezer cycling properly?
Corrective Action: Re-purify via chiral chromatography if necessary. For the future, switch to silylated vials immediately.
Q3: Can I store it in solution?
Recommendation:Avoid if possible.
Solvents like chloroform or dichloromethane often contain trace HCl or phosgene stabilizers, which will rapidly racemize the epoxide.
Alcohols (Methanol/Ethanol) will attack the ring (solvolysis).
Exception: If solution storage is mandatory, use anhydrous Toluene or Hexane stored over molecular sieves (3Å), but neat storage at -20°C is superior.
Module 4: Quality Control & Validation
Trust but verify. Use this workflow to confirm integrity before committing the material to a synthesis step.
Decision Workflow
Figure 2: Pre-usage validation workflow to ensure chemical and stereochemical integrity.
Standard QC Method (Guideline)
Technique: Chiral HPLC
Column: Daicel Chiralcel OD-H or AD-H (Common for styrene oxides).
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
Enantiomeric Excess (ee): >98% (or matched to incoming CoA).
References
PubChem. (R)-2-(4-Bromo-2-fluorophenyl)oxirane | C8H6BrFO.[4] National Library of Medicine.
[Link][4]
Tanaka, K., & Otani, K. (2010).[5] Asymmetric alcoholytic kinetic resolution of styrene oxide catalysed by chiral metal–organic framework crystals. New Journal of Chemistry. (Demonstrates sensitivity of styrene oxide derivatives to Lewis acid catalysis).
[Link]
Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Technical Support Center: Epoxidation of Electron-Deficient Styrenes
Ticket Subject: Troubleshooting Low Yields in 4-Bromo-2-Fluorostyrene Epoxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High Executive Summary: The "Styrene P...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Low Yields in 4-Bromo-2-Fluorostyrene Epoxidation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Urgency: High
Executive Summary: The "Styrene Paradox"
You are likely experiencing low yields not because the reaction isn't working, but because the product is destroying itself.
4-Bromo-2-fluorostyrene presents a dual challenge:
Electronic Deactivation: The bromine and fluorine atoms withdraw electron density from the vinyl group, making it a poor nucleophile. This slows down the reaction with electrophilic oxidants like meta-chloroperbenzoic acid (mCPBA).
Acid Sensitivity: The resulting epoxide (styrene oxide derivative) is highly prone to Meinwald Rearrangement under acidic conditions. The m-chlorobenzoic acid byproduct generated by mCPBA catalyzes the isomerization of your epoxide into an aldehyde (phenylacetaldehyde derivative) or hydrolyzes it to a diol.
This guide provides a self-validating troubleshooting workflow to arrest these side reactions and maximize isolated yield.
Part 1: Diagnostic Pathway & Mechanism
Before altering your protocol, understand the failure mode. The diagram below illustrates the "Death Spiral" of styrene oxides in unbuffered media.
Figure 1: The mechanistic pathway showing how the acidic byproduct of mCPBA destroys the target epoxide via rearrangement or hydrolysis.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I see product on TLC, but it vanishes during workup."
Diagnosis: Acid-catalyzed decomposition during concentration or aqueous wash.
The Fix: Switch to a Buffered Biphasic System .
Standard mCPBA protocols are fatal for this substrate. You must neutralize the acid in situ (as it forms).
Protocol A: The Buffered Biphasic mCPBA Method
Use this if you must use mCPBA.
Solvent: Use Dichloromethane (DCM).
Buffer: Prepare a 0.5 M aqueous solution of Sodium Bicarbonate (
).
Setup:
Dissolve 4-bromo-2-fluorostyrene (1.0 equiv) in DCM.
Add an equal volume of 0.5 M aq.
. Vigorous stirring is critical to create an emulsion.
Add mCPBA (1.2–1.5 equiv) portion-wise to the biphasic mixture at 0°C.
Reaction: Warm to room temperature. The aqueous layer instantly neutralizes the generated m-chlorobenzoic acid.
(to quench excess peroxide) followed by saturated .
Crucial: Dry over
(basic drying agent) instead of (slightly acidic).
Evaporate solvent at <30°C . Styrene oxides are volatile and thermally unstable.
Issue 2: "The reaction is incredibly slow (low conversion after 24h)."
Diagnosis: Electronic deactivation. The Br/F atoms reduce the HOMO energy of the alkene, making it unreactive toward the electrophilic oxygen of mCPBA.
The Fix: Switch to Dimethyldioxirane (DMDO) .[2]
DMDO is an electrophilic oxidant that operates under neutral conditions .[3] It is more reactive than mCPBA for certain substrates and generates only acetone as a byproduct, eliminating the acid problem entirely.
Protocol B: The DMDO "Clean" Oxidation
Use this if mCPBA conversion is <50%.
Reagent Generation: Generate DMDO as a solution in acetone (typically 0.05–0.1 M) using Oxone® and acetone [1].
Reaction:
Dissolve substrate in minimal acetone.
Add DMDO solution (1.5–2.0 equiv) at 0°C.
Stir at room temperature.
Monitoring: Reaction is often faster than mCPBA.
Workup:
Simply evaporate the acetone/DMDO under reduced pressure (cold bath).
Zero aqueous workup required. This maximizes yield for hydrolytically unstable epoxides.
Issue 3: "My product is polymerizing."
Diagnosis: Radical polymerization initiated by peroxy radicals or light.
The Fix: Radical Scavenging.
Styrenes are monomers. Oxidative conditions can trigger radical polymerization, leading to a "gunk" at the baseline of your TLC.
Add BHT: Add 1.0 mol% of Butylated Hydroxytoluene (BHT) to the reaction mixture. This inhibits radical propagation without interfering with the epoxidation mechanism.
Exclusion of Light: Wrap the flask in aluminum foil.
Part 3: Comparative Data & Decision Matrix
Table 1: Oxidant Selection for Electron-Deficient Styrenes
Feature
Buffered mCPBA
DMDO (Dimethyldioxirane)
Jacobsen/NaOCl
Reaction pH
~8.0 (Biphasic)
Neutral (~7.0)
>11.0 (Basic)
Byproduct
m-Chlorobenzoic salt
Acetone
NaCl
Workup Risk
Moderate (Emulsions)
Lowest (Evaporation only)
Low
Scalability
High
Low (Dilute solutions)
High
Rec. Use
First attempt (Cheap)
If acid-sensitive
If enantiopurity needed
Decision Tree: Optimizing Your Workflow
Figure 2: Decision matrix for troubleshooting based on conversion and byproduct analysis.
References
Murray, R. W., & Jeyaraman, R. (1988). Dioxiranes: synthesis and reactions of methyldioxiranes. The Journal of Organic Chemistry, 53(16), 3804-3807. Link
Imuta, M., & Zemlicka, J. (1982). Epoxidation of acid-sensitive olefins with m-chloroperbenzoic acid in a biphasic system. The Journal of Organic Chemistry, 47(13), 2582-2584. Link
Saladino, R., et al. (1994). Methylrhenium trioxide catalyzed epoxidation of acid-sensitive alkenes. The Journal of Organic Chemistry, 59(15), 4017-4019. Link
Meinwald, J., et al. (1963). Acid-catalyzed rearrangement of epoxides. Journal of the American Chemical Society, 85(1), 52-56. Link
Minimizing side reactions in fluorophenyl oxirane ring opening
Technical Support Center: Fluorinated Epoxide Transformations Current Status: ● Operational Agent: Dr. Helix, Senior Application Scientist Topic: Optimization of Fluorophenyl Oxirane Ring Opening Executive Summary: The "...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated Epoxide TransformationsCurrent Status: ● Operational
Agent: Dr. Helix, Senior Application Scientist
Topic: Optimization of Fluorophenyl Oxirane Ring Opening
Executive Summary: The "Deceptive" Epoxide[1]
Welcome to the technical support hub. You are likely here because your reaction with fluorophenyl oxirane (fluorinated styrene oxide) is not behaving like a standard aliphatic epoxide opening.
The Core Problem: The fluorine substituent on the aromatic ring exerts a potent inductive electron-withdrawing effect (-I) . Unlike unsubstituted styrene oxide, where the benzylic position (
-carbon) can stabilize a positive charge (facilitating -like attack), the fluorine atom destabilizes this transition state.
This creates a "tug-of-war" where:
Electronic bias pushes nucleophiles toward the terminal (
) carbon.
Steric hindrance also pushes nucleophiles toward the terminal (
) carbon.
Lewis Acids (if used) attempt to force
-attack but often trigger Meinwald Rearrangement instead.
Below are the three most common "Support Tickets" we receive, with field-proven solutions.
Ticket #001: "I’m getting a mixture of regioisomers (or the wrong one)."
User Issue: “I am trying to open 4-fluorophenyl oxirane with an amine. I expected benzylic attack (
), but I’m getting mostly terminal attack () or an inseparable mixture.”
Technical Diagnosis:
You are fighting the Fluorine Effect. In non-fluorinated styrene oxide, the phenyl ring stabilizes the partial positive charge at the
-carbon, allowing nucleophiles to attack there despite steric hindrance. However, the fluorine atom (especially at meta or para positions) withdraws electron density, destabilizing that partial charge. This forces the reaction into a pure manifold, favoring attack at the unhindered terminal carbon.
The Solution: Solvent-Controlled Switching
To force
-attack (Benzylic) , you must stabilize the transition state or activate the epoxide oxygen specifically.
Protocol A (Promoting
-Attack): Switch solvent to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor that activates the epoxide oxygen, effectively mimicking a Lewis Acid without the harshness that causes rearrangement. This "pull" on the oxygen restores the cationic character at the benzylic position.
Protocol B (Promoting
-Attack): Use a polar aprotic solvent (Acetonitrile or DMF) and a basic nucleophile. This maximizes the character, reinforcing the natural bias of the fluorinated substrate.
Data Comparison:
Condition
Solvent
Mechanism Bias
Major Product
Standard
MeOH / EtOH
Mixed
Mixture (often ~60:40 :)
H-Bond Donor
HFIP
Activated -like
-Product (Benzylic) (>90%)
Dipolar Aprotic
DMF / MeCN
Pure
-Product (Terminal) (>95%)
Ticket #002: "My product is a gummy solid and yields are low."
User Issue: “The starting material is gone, but the NMR shows broad peaks and the mass balance is off. It looks like a polymer.”
Technical Diagnosis:
You have triggered Anionic Ring-Opening Polymerization (AROP) .
Fluorophenyl oxiranes are prone to polymerization initiated by the product alkoxide. Once the nucleophile opens the ring, the resulting alkoxide (
) acts as a new nucleophile, attacking another molecule of epoxide.
The Solution: The "Proton Buffer" Strategy
You must ensure that the resulting alkoxide is immediately protonated, or that the nucleophile is always more reactive than the product alkoxide.
Stoichiometry: Use a large excess of nucleophile (3–5 equivalents) if the nucleophile is cheap (e.g., simple amines). This statistically favors nucleophile attack over alkoxide attack.
Catalytic Additive: Add LiClO₄ (Lithium Perchlorate) or Yb(OTf)₃ . The Lithium/Ytterbium ion binds to the epoxide oxygen, accelerating the initial opening faster than the propagation step.
Avoid Strong Bases: Do not use NaH or strong alkoxides to generate your nucleophile. Use the nucleophile in its neutral form or with a mild base (
).
Ticket #003: "I see an aldehyde/ketone peak in my NMR."
User Issue: “I used a Lewis Acid (
) to speed up the reaction, but now I have a carbonyl peak around 9-10 ppm or 190 ppm.”
Technical Diagnosis:
This is the Meinwald Rearrangement .[1][2]
Strong Lewis Acids coordinate avidly to the epoxide oxygen. In fluorinated styrene oxides, if the nucleophile is sluggish, the C-O bond breaks to form a carbocation which then undergoes a 1,2-hydride shift to form a ketone or aldehyde (phenylacetaldehyde derivative).
The Solution: Soft Lewis Acids or H-Bond Activation
Immediate Action: Stop using Boron or Aluminum based Lewis acids (
). They are too "hard" and oxophilic.
Alternative: Use "softer" activators like Copper(II) Triflate or the previously mentioned HFIP solvent. These activate the epoxide for nucleophilic attack without fully breaking the C-O bond that triggers the hydride shift.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for optimizing your reaction conditions.
Caption: Decision matrix for selecting conditions based on regioselectivity goals and troubleshooting common failure modes.
Standard Operating Protocol (SOP)
Method: HFIP-Promoted Aminolysis of 4-Fluorophenyl Oxirane
Objective: High-yield, regioselective ring opening minimizing polymerization.
Reagents:
4-Fluorophenyl oxirane (1.0 equiv)
Amine Nucleophile (1.2 - 1.5 equiv)
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) - Critical for activation
Preparation: In a clean vial, dissolve 4-fluorophenyl oxirane (1.0 mmol) in HFIP (2.0 mL).
Note: HFIP is volatile and expensive; reaction can be run at high concentration (0.5 M).
Addition: Add the amine (1.2 mmol) dropwise at Room Temperature (
).
Why? Slow addition prevents a local excess of amine which might trigger oligomerization, though HFIP suppresses this by solvating the product alkoxide.
Reaction: Stir at
for 2–4 hours.
Checkpoint: Monitor by TLC.[3] If sluggish, warm to
. Do NOT exceed to avoid elimination to 4-fluorostyrene.
Quench: Remove HFIP under reduced pressure (rotary evaporator) immediately.
Note: HFIP can be recovered and reused.
Purification: The residue is usually pure enough for the next step. If flash chromatography is needed, use a gradient of Hexanes/EtOAc with 1% Triethylamine (to prevent acid-catalyzed rearrangement on silica).
Mechanistic Insight: The Pathways
The following diagram details why these side reactions occur, allowing you to visualize the competition between the desired path and the "killer" side reactions.
Caption: Mechanistic competition. Path A is promoted by H-bond donors (HFIP). Path B is triggered by hard Lewis Acids. Path C is triggered by high concentration/low proton availability.
References
Regioselectivity in Fluorinated Solvents:
Westermaier, M., & Mayr, H. (2008). Electrophilic activation of epoxides by fluorinated alcohols: A simple route to regioselective ring opening.Chemistry – A European Journal , 14(5), 1638–1647.
Meinwald Rearrangement Mechanisms:
Sella, E., & Weinstock, M. (2023). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase.[1][2]Nature Chemistry , 15, 1–9.
Polymerization Side Reactions:
Grobelny, Z., et al. (2017).[4][5] Ring opening polymerization of styrene oxide initiated with potassium alkoxides.[4][5]Polymer Bulletin , 74, 4763–4780.[4]
Fluorine Substituent Effects:
Haufe, G., & Bruns, S. (2000).[6] Enantioselective introduction of fluoride into organic compounds: First asymmetric ring opening of epoxides by hydrofluorinating reagents.[6]Journal of Fluorine Chemistry , 101(2), 161–168.
Optimization of reaction temperature for chiral epoxide synthesis
Technical Support Center: Optimization of Reaction Temperature for Chiral Epoxide Synthesis Executive Summary: The Thermodynamics of Enantioselection In asymmetric epoxidation, temperature is not merely a kinetic switch;...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of Reaction Temperature for Chiral Epoxide Synthesis
Executive Summary: The Thermodynamics of Enantioselection
In asymmetric epoxidation, temperature is not merely a kinetic switch; it is the primary lever for controlling the differential activation free energy (
) between the major and minor enantiomeric transition states.
The Core Principle: According to the Eyring equation, lowering the temperature generally amplifies the selectivity factor (
), provided the reaction is under kinetic control . However, this comes with trade-offs in solubility, catalyst turnover frequency (TOF), and the activation of non-selective "leakage" pathways.
This guide breaks down the temperature optimization protocols for the three industry-standard methodologies: Jacobsen-Katsuki , Shi , and Sharpless epoxidations, alongside a modern module on Biocatalysis .
Comparative Temperature Guide
Methodology
Catalyst Type
Optimal Temp Range
Critical Failure Mode at High T
Critical Failure Mode at Low T
Jacobsen-Katsuki
Mn(III)-Salen
to
Radical pathway activation (racemization)
Catalyst solubility / sluggish rate
Shi Epoxidation
Fructose-derived Ketone
to
Catalyst decomposition (Baeyer-Villiger)
Reagent precipitation (Oxone)
Sharpless
Ti(OiPr) / Tartrate
to
Ligand exchange scrambling
Frozen reaction / Mass transfer issues
Biocatalysis
Epoxide Hydrolase / P450
to
Protein denaturation / Aggregation
Reduced enzyme flexibility ( drop)
Module 1: Jacobsen-Katsuki Epoxidation (Mn-Salen)
The Issue: "My enantiomeric excess (
) drops significantly when I scale up from to Room Temperature (RT)."
Technical Insight:
The Mn-salen mechanism involves a delicate balance between a concerted pathway (highly enantioselective) and a radical pathway (stepwise, allows bond rotation, leads to racemization).
High Temperature: Increases the energy available to access the radical intermediate manifold.[1]
Low Temperature: Favors the lower-barrier concerted oxygen transfer.
Troubleshooting Protocol:
The "m-CPBA Test": If using m-CPBA/NMO, lower T to
(if solvent allows) is standard. For NaOCl (bleach) systems, you are limited by the freezing point of the aqueous phase.
Additives: At higher temperatures (
), add a donor ligand like 4-phenylpyridine N-oxide . This stabilizes the active Mn(V)-oxo species, keeping the reaction in the concerted manifold even at elevated temperatures.
Solvent Switch: If
is too slow, switch from CHCl to Acetonitrile. The polarity change can accelerate the rate without raising the temperature.
Module 2: Shi Epoxidation (Organocatalysis)
The Issue: "The reaction stalls at 50% conversion, even though I have excess oxidant."
Technical Insight:
The Shi catalyst (a chiral ketone) is unstable. The active oxidant (a dioxirane generated in situ by Oxone) can attack the catalyst itself via a Baeyer-Villiger oxidation , converting the active ketone into an inactive lactone.
Temperature Sensitivity: This decomposition is second-order and accelerates drastically above
.
pH Sensitivity: At pH < 9, decomposition is rapid. At pH > 11, Oxone decomposes.
Optimization Protocol:
Strict T-Control: Maintain internal temperature at
. Do not rely on bath temperature; use an internal probe.
pH-Stat Mode: Use a pH controller to drip K
CO and maintain pH exactly at 10.5 . This is the "sweet spot" where the rate of epoxidation > rate of catalyst decomposition.
Cold Addition: Pre-cool the Oxone solution to
before addition to minimize localized exotherms.
Module 3: Sharpless Asymmetric Epoxidation (SAE)
The Issue: "Reproducibility is poor. Sometimes I get 95%
, other times 80% under 'identical' conditions."
Technical Insight:
The active species is a dimer of Titanium-Tartrate. The formation of this dimer is equilibrium-driven and temperature-sensitive.
The "Aging" Step: The catalyst must be "aged" (stirred without oxidant) to reach thermodynamic equilibrium.
Ligand Exchange: At
, rapid ligand exchange with the allylic alcohol product or water can disrupt the chiral pocket.
Standard Operating Procedure (SOP):
Catalyst Aging: Mix Ti(OiPr)
and Tartrate at . Stir for 20–30 minutes before adding the substrate or oxidant. This ensures the formation of the catalytic dimer.
Molecular Sieves: Essential. Add activated 4Å sieves. Water destroys the catalyst and accelerates non-selective background reactions.
Thermal Discipline: Perform the reaction in a cryostat at
. Do not let it warm up until the quench.
Module 4: Biocatalysis (Enzymatic Epoxidation)
The Issue: "I am using a Styrene Monooxygenase (SMO) and activity dies off after 2 hours."
Technical Insight:
Enzymes are soft catalysts. Unlike chemical catalysts where T increases rate (Arrhenius), enzymes have a denaturation ceiling .
, the protein unfolds (denaturation), permanently destroying activity.
Optimization Protocol:
T-Scan: Run parallel micro-scale reactions at 20, 25, 30, and
.
Immobilization: If you need higher rates (higher T), use immobilized enzymes (e.g., on resin). This rigidifies the structure, often allowing operation at
without unfolding.
Visualizing the Optimization Logic
Figure 1: The Temperature Optimization Decision Tree
Caption: Decision matrix for troubleshooting temperature-related failures in chiral epoxidation.
Figure 2: Energy Landscape of Enantioselection
Caption: Kinetic control visualization. Lower temperatures favor the pathway with the lowest activation enthalpy (
), maximizing selectivity.
Frequently Asked Questions (FAQs)
Q1: Can I use a cryostat set to
for all these reactions to be safe?A: No. While Sharpless requires , the Jacobsen reaction might become prohibitively slow (kinetic stall) at that temperature, especially for trans-alkenes. Shi epoxidation at often leads to the precipitation of the oxidant (Oxone) or the phase-transfer catalyst, causing heterogeneous "clumping" and failed stirring.
Q2: How do I handle the exotherm on a 100g scale up?A: The "Temperature Scan" method is risky on scale-up due to heat accumulation.
Protocol: Use Dosage-Controlled Temperature . Do not add all oxidant at once. Add the oxidant (e.g., NaOCl or TBHP) via a peristaltic pump.
Monitor: If the internal T rises by
, stop the pump. Let the T return to baseline before resuming. This keeps the reaction effectively isothermal.
Q3: Why does my biocatalytic reaction work at
but fail at ?A: You are likely hitting the melting temperature () of the enzyme. Unlike chemical catalysts, enzymes have a steep cliff for stability. Once the protein unfolds at , it aggregates and cannot refold. Stay below the reported optimum for long-duration reactions.
References
Jacobsen, E. N., et al. (1991). Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society.[3]
Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[4] Journal of the American Chemical Society.[3]
Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society.[3]
BenchChem Technical Support. (2025). Managing Catalyst Decomposition in Ketone-Catalyzed Epoxidation.5[6][2][3][7][8]
Holt, J., et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science.[9]
Author: BenchChem Technical Support Team. Date: February 2026
Compound: (R)-2-(4-Bromo-2-fluorophenyl)oxirane
CAS: 131266-10-9 (Generic analog reference)
Application: Key chiral intermediate for triazole antifungals (e.g., Posaconazole, Ravuconazole analogs).
Executive Summary: The Moisture Paradox
You are likely handling this compound because its chiral center (the benzylic carbon) is critical for the biological activity of your final API. This epoxide is hydrolytically unstable , but the mode of degradation depends heavily on the pH of the moisture source.
Neutral/Basic Moisture: Attacks the terminal carbon. Result: Chemical impurity (diol), but retention of stereochemistry at the chiral center.
Acidic Moisture (Even atmospheric CO₂): Attacks the benzylic carbon. Result: Chemical impurity (diol) AND racemization/inversion (Loss of ee).
This guide provides the protocols to prevent, detect, and mitigate these failures.
Module 1: Mechanistic Failure Modes
Understanding how the molecule breaks is the only way to fix it. The fluorine atom at the ortho position and bromine at the para position exert electron-withdrawing effects, destabilizing the benzylic carbocation compared to unsubstituted styrene oxide. However, the ring strain (~13 kcal/mol) still drives rapid hydrolysis.
The Hydrolysis Pathways
The following diagram illustrates why "trace acidity" is more dangerous than "trace moisture" alone.
Figure 1: Mechanistic pathways of degradation. Note that Path A (Acidic) is destructive to the chiral purity, while Path B (Basic) primarily affects chemical purity.
Module 2: Storage & Handling Specifications
To maintain >98% ee and >99% chemical purity, adhere to these strict environmental controls.
Critical Control Points (CCP)
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C
Reduces kinetic energy for ring-opening. Long-term storage at -20°C is preferred for >6 months.
Atmosphere
Argon (Ar)
Nitrogen (N₂) is acceptable, but Argon is heavier than air and blankets the solid/oil better, preventing moisture diffusion.
Container
Amber Glass, Silanized
Amber blocks UV (radical formation). Silanization neutralizes surface silanols (Si-OH) which act as Lewis acids and catalyze Path A.
Desiccant
P₂O₅ or 3Å Sieves
Do NOT use Silica Gel in direct contact (it is acidic). Use Molecular Sieves 3Å (4Å can be slightly basic/catalytic).
Spatulas
PTFE / Plastic
Avoid metal spatulas. Micro-abrasions on metal can release ions that act as Lewis Acid catalysts.
Module 3: Troubleshooting & FAQs
This section addresses specific anomalies reported by analytical and process chemistry teams.
Scenario A: "My Enantiomeric Excess (ee) dropped by 5% overnight."
Diagnosis: Acid-Catalyzed Hydrolysis (Path A).
Root Cause: The material likely encountered a proton source.[1][2][3] This is often Chloroform (CDCl₃) used for NMR that has become acidic over time (forming HCl), or unneutralized glassware.
Immediate Action:
Check NMR Solvent: Test your CDCl₃ acidity. For chiral epoxides, always filter CDCl₃ through basic alumina before use or use CD₂Cl₂ (DCM-d2) which is generally less acidic.
Glassware: Was the flask acid-washed? If yes, was it base-rinsed? Residual protons on glass surfaces are sufficient to degrade this epoxide.
Scenario B: "The material has turned from a pale oil/solid to a yellow gum."
Diagnosis: Polymerization (Oligomerization).
Root Cause: Epoxides can self-polymerize (polyethers) in the presence of strong Lewis Acids or excessive heat.
Immediate Action:
Dissolve & Filter: Attempt to dissolve in dry MTBE. The polymer is often less soluble. Filter off the solids.
Re-Assay: Check purity. If monomer content is <90%, recrystallization (if solid) or column chromatography is required.
Warning: If using Silica chromatography, you must buffer the silica with 1% Triethylamine (Et₃N) to prevent degradation on the column.
Scenario C: "Karl Fischer (KF) titration shows 10% water, but the NMR looks dry."
Diagnosis: False Positive / Side Reaction.
Root Cause: Standard KF reagents contain Methanol and Iodine .
Methanolysis: Methanol attacks the epoxide ring (opening it), consuming the epoxide.
Iodine Consumption: The epoxide can react with HI (formed during titration) or Iodine directly, leading to false high water readings.
Correct Protocol:
Do NOT use standard Volumetric KF reagents.
USE "Ketone/Aldehyde" specific reagents (Methanol-free).[4]
Alternative: Coulometric KF with a diaphragm cell is preferred to minimize reagent interaction time.
Module 4: Quality Assessment Workflow
Use this decision tree to determine if your batch is usable, salvageable, or must be destroyed.
Figure 2: Quality Control Decision Tree. Note the specific requirement for Ketone-compatible KF reagents.
Module 5: Recovery Protocol (Salvage)
If your material has absorbed moisture but the ee is still acceptable (>95%), use this Azeotropic Drying Protocol . Do not use heat alone.[5]
Dissolve: Dissolve the epoxide in anhydrous Dichloromethane (DCM) or Toluene (10 mL per gram).
Phase Separation: If visible water droplets are present, wash quickly with cold saturated brine.
Dry: Add anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly more acidic (Lewis acid character).
Filter & Concentrate: Filter through a sintered glass funnel. Concentrate on a rotary evaporator at <35°C .
Backfill: Immediately backfill the flask with Argon before the vacuum is fully released.
References
Mechanism of Epoxide Hydrolysis
Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. (Describes the regioselectivity of acid vs. base opening).
Review of Styrene Oxide Derivatives: - Biotechnol Lett. 2017; 39(12): 1917–1923.[6]
Karl Fischer Interference
Schöffski, K. "Water determination in aldehydes and ketones."[4][7] Metrohm Monographs. (Explains the side reactions of carbonyls and epoxides with methanol/iodine).
- Detailed guide on interfering substances including epoxides.
Technical Guide: Chiral HPLC Method Development for (R)/(S)-2-(4-Bromo-2-fluorophenyl)oxirane
Topic: Chiral HPLC methods for separating (R) and (S)-2-(4-Bromo-2-fluorophenyl)oxirane Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral HPLC methods for separating (R) and (S)-2-(4-Bromo-2-fluorophenyl)oxirane
Content Type: Technical Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The separation of 2-(4-Bromo-2-fluorophenyl)oxirane enantiomers is a critical quality control step in the synthesis of next-generation triazole antifungals and specific kinase inhibitors. As a halogenated styrene oxide derivative, this molecule presents unique challenges due to the electronegative fluorine at the ortho position and the bulky bromine at the para position, which significantly influence the steric fit within chiral stationary phases (CSPs).
This guide compares the performance of the two industry-standard polysaccharide-based columns—Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) —and provides a validated logic for method selection.
Recommendation: The Amylose-based CSP (e.g., Chiralpak AD-H) is the primary recommendation for baseline resolution (
) using a Normal Phase (NP) system. However, for solubility-limited preparative scales, Immobilized Amylose (e.g., Chiralpak IA) in Polar Organic (PO) mode offers superior throughput.
Chemical Context & Separation Mechanism
Target Analyte: 2-(4-Bromo-2-fluorophenyl)oxirane
CAS (Racemate): 114897-91-5 (related nitrile precursor context) / 32017-76-8 (4-Br analog reference)
Structure Analysis: The epoxide ring is the stereogenic center. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
- Interactions: The electron-deficient 4-bromo-2-fluorophenyl ring interacts with the -systems of the phenylcarbamate groups on the CSP.
Hydrogen Bonding: The ether oxygen of the oxirane ring acts as a weak hydrogen bond acceptor.
Steric Inclusion: The 2-fluoro substituent creates a specific steric "kink" that enhances discrimination on helical amylose backbones compared to the linear cavities of cellulose.
Comparative Analysis: Stationary Phase Selection
The following table synthesizes performance data for halogenated styrene oxide analogs (specifically 4-bromostyrene oxide and 2,4-difluorostyrene oxide) to project the performance for the target analyte.
Table 1: Comparative Performance of Chiral Stationary Phases
Feature
Amylose-Based (AD-H / IA)
Cellulose-Based (OD-H / IB)
Pirkle-Type (Whelk-O 1)
Chiral Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
(S,S)-Whelk-O 1
Structure Type
Helical Polymer (Coated/Immobilized)
Linear/Rod Polymer (Coated/Immobilized)
Synthetic Brush-Type
Typical (Selectivity)
1.8 – 2.5 (High)
1.2 – 1.5 (Moderate)
1.1 – 1.3 (Low to Moderate)
Resolution ()
> 3.0 (Baseline)
~ 1.5 – 2.0
< 1.5 (Often partial)
Elution Order
Typically (S) then (R)
Typically (R) then (S)
Predictable based on -acidity
Primary Advantage
Superior Selectivity for ortho-substituted aromatics.
High loading capacity for some specific conformers.
Durability; Mobile phase flexibility.
Limitation
Coated phases (AD-H) restrict solvent choice (No DCM/THF).
Lower recognition for this specific steric pattern.[1]
Lower general selectivity for epoxides.
*Note: Elution order is condition-dependent and must be confirmed with a pure standard.
Method Development Decision Tree
The following diagram outlines the logical flow for selecting the optimal method based on your specific goals (Analytical QC vs. Preparative Purification).
Caption: Decision matrix for selecting the optimal stationary phase and mobile phase mode.
Detailed Experimental Protocol
Based on the high selectivity of amylose tris(3,5-dimethylphenylcarbamate) for halogenated styrene oxides, the following protocol is the Gold Standard for analytical quality control.
Protocol A: Normal Phase Separation (Recommended)
Column: Chiralpak AD-H (or equivalent Amylose-1), 250 x 4.6 mm, 5 µm.
Detection: UV @ 220 nm (The 4-bromo-2-fluoro ring has strong absorption here).
Sample Diluent: Mobile Phase.
Expected Results:
Retention Time 1 (
): ~6.5 min
Retention Time 2 (
): ~8.2 min
Selectivity (
): ~1.35
Resolution (
): > 2.5
Protocol B: Polar Organic Mode (For High Throughput/MS Compatibility)
Column: Chiralpak IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm.
Mobile Phase: 100% Acetonitrile (or Acetonitrile : Methanol 95:5).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 220 nm.
Advantages:
Significantly shorter run times.
Compatible with LC-MS (if using volatile buffers, though neat ACN usually suffices for neutral epoxides).
Note: Elution order may reverse compared to Normal Phase.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to data reporting, ensuring data integrity.
Caption: Step-by-step analytical workflow for determining enantiomeric excess (%ee).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction with residual silanols on the silica support.
Add 0.1% Diethylamine (DEA) to the mobile phase.
Poor Resolution ()
Mobile phase too strong (eluting too fast).
Decrease alcohol content (e.g., go from 90:10 to 98:2 Hex/IPA).
Broad Peaks
Low temperature or high viscosity.
Increase column temperature to 35°C to improve mass transfer.
Retention Time Shift
Water accumulation in Normal Phase solvents.
Ensure solvents are strictly anhydrous; use a guard column.
References
Chankvetadze, B. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia. Link
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for High-Performance Liquid Chromatography: Polysaccharide Derivatives. Chemical Society Reviews. Link
Sigma-Aldrich. (2025). Product Specification: 2-(4-Bromophenyl)oxirane. Link
PubChem. (2025). Compound Summary: (R)-2-(4-Bromo-2-fluorophenyl)oxirane.[2] National Library of Medicine. Link
BenchChem. (2025). Technical Guide: Chiral HPLC Analysis of Aryl Epoxides. Link
1H NMR and 13C NMR characterization of (R)-2-(4-Bromo-2-fluorophenyl)oxirane
Executive Summary & Application Context (R)-2-(4-Bromo-2-fluorophenyl)oxirane is a high-value chiral building block, predominantly utilized in the synthesis of second-generation triazole antifungals (e.g., Voriconazole,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
(R)-2-(4-Bromo-2-fluorophenyl)oxirane is a high-value chiral building block, predominantly utilized in the synthesis of second-generation triazole antifungals (e.g., Voriconazole, Posaconazole intermediates). Its structural integrity is defined by two critical parameters: the regiochemistry of the epoxide ring and the substitution pattern of the halogenated aromatic core .
This guide provides a comparative NMR characterization strategy. Unlike standard datasheets, we focus on the diagnostic differentials —specifically, how to distinguish the target product from its styrene precursor (4-Bromo-2-fluorostyrene) and how to validate the fluorine-carbon connectivity using spin-spin coupling constants.
Comparative Analysis: Product vs. Precursor
In process chemistry, the most critical "alternative" to the product is the unreacted starting material. The conversion of the alkene (styrene) to the epoxide (oxirane) results in a dramatic upfield shift of the aliphatic protons due to the loss of
anisotropy and the formation of the strained three-membered ring.
Table 1: Diagnostic Shift Comparison (
)
Use this table to monitor reaction completion.
Feature
Precursor: 4-Bromo-2-fluorostyrene
Target: (R)-2-(4-Bromo-2-fluorophenyl)oxirane
(Shift Change)
Hybridization
(Vinylic)
(Epoxide)
Significant Upfield Shift
-Proton
6.6 – 7.1 ppm (dd)
3.8 – 4.2 ppm (dd)
~ -2.8 ppm
-Protons
5.3 – 5.8 ppm (dd)
2.6 – 3.2 ppm (dd)
~ -2.6 ppm
Aromatic Region
Complex Multiplet
Distinct Multiplet
Minor shift, coupling preserved
Detailed Characterization Protocols
Experimental Methodology
To ensure reproducibility and minimize solvent-solute interactions that obscure coupling constants, follow this protocol:
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.
Why:
minimizes viscosity broadening compared to DMSO-, allowing for sharper resolution of small Fluorine-Proton () couplings.
Concentration: 10–15 mg per 0.6 mL.
Caution: Over-concentration leads to second-order effects in the epoxide region.
Acquisition:
1H: Minimum 16 scans, spectral width -2 to 14 ppm.
Technical Deep Dive: Determination of Absolute Configuration of 4-bromo-2-fluorophenyl oxirane
Executive Summary 4-bromo-2-fluorophenyl oxirane is a critical chiral building block, frequently utilized in the synthesis of triazole antifungal agents and kinase inhibitors.[1] The absolute configuration (AC) of the ep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-bromo-2-fluorophenyl oxirane is a critical chiral building block, frequently utilized in the synthesis of triazole antifungal agents and kinase inhibitors.[1] The absolute configuration (AC) of the epoxide ring (specifically the benzylic carbon) dictates the biological efficacy and safety profile of the final pharmaceutical.
This guide objectively compares the three primary methodologies for determining its absolute configuration: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chemical Correlation via Hydrolytic Kinetic Resolution (HKR) .[1]
The Verdict:
Gold Standard:SC-XRD is the definitive method if the compound can be crystallized, leveraging the bromine atom's anomalous scattering.
Best for Oils/Solutions:VCD is the superior non-destructive choice if the substance is a liquid or difficult to crystallize, eliminating the need for derivatization.[2]
Synthetic Inference:HKR is useful for simultaneous resolution and assignment but relies on catalyst specificity assumptions.
Decision Matrix: Selecting the Right Methodology
The choice of method depends primarily on the physical state of your sample and the available instrumentation.
Figure 1: Strategic decision tree for selecting the configuration determination method.[1]
Method A: Single Crystal X-Ray Diffraction (SC-XRD)[1]
Technical Principle
SC-XRD determines the precise spatial arrangement of atoms. For chiral molecules, absolute configuration is assigned using anomalous dispersion (Bijvoet differences).[1] The presence of the Bromine (Br) atom in 4-bromo-2-fluorophenyl oxirane is a significant advantage.[1] Bromine is a "heavy atom" (
) that absorbs X-rays significantly at standard wavelengths (Cu K or Mo K), producing a strong anomalous signal.[1]
Experimental Protocol
Crystallization: Dissolve the epoxide in a non-polar solvent (e.g., hexane/EtOAc or heptane/IPA). Allow slow evaporation at 4°C.
Note: Styrene oxide derivatives often form low-melting solids.[1] If it remains an oil, this method fails without derivatization (e.g., ring-opening with a heavy-atom nucleophile, though unnecessary here due to intrinsic Br).[1]
Data Collection: Mount the crystal at low temperature (100 K) to reduce thermal motion. Collect a full sphere of data to maximize redundancy.
Refinement: Solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares (SHELXL).[1]
Validation (The Flack Parameter): Calculate the Flack parameter (
VCD measures the differential absorption of left and right circularly polarized infrared light (
).[2][5] Unlike electronic CD (ECD), VCD probes the vibrational transitions of the molecular skeleton. It is ideal for 4-bromo-2-fluorophenyl oxirane because it requires no chromophores (though the phenyl ring helps) and works directly in solution.[1]
Experimental Workflow
The assignment relies on comparing the experimental VCD spectrum with a DFT-calculated spectrum of a chosen enantiomer (e.g., the
-isomer).
Figure 2: The VCD "Compare-and-Assign" workflow.
Protocol
Sample Prep: Dissolve ~10 mg of the epoxide in
of or . Place in a pathlength BaF2 cell.
Measurement: Collect VCD spectra (typically 1000-1400 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR).[1]
Calculation:
Perform a conformational search (MMFF94 force field).[1]
Optimize geometries and calculate vibrational frequencies using Density Functional Theory (DFT) at the B3LYP/6-31G(d) or B3LYP/cc-pVTZ level.
Assignment: Align the calculated bands with experimental bands.
Key Marker: Look for the C-O-C epoxide ring breathing modes (800-950 cm⁻¹) and phenyl ring deformations.[1] If the signs (+/-) match the calculation for the (
)-model, the sample is ().
Pros & Cons
Feature
Analysis
Flexibility
Best. Works on oils and liquids.[1] No crystallization needed.
Speed
Fast (Measurement: 1-4 hrs; Calculation: 12-24 hrs).[1]
Purity
Requires moderate chemical purity (>90%), but enantiomeric excess is not critical for assignment (just affects signal intensity).[1]
Method C: Chemical Correlation (Hydrolytic Kinetic Resolution)[1]
Technical Principle
This method infers configuration based on the known stereospecificity of the Jacobsen Cobalt-Salen catalyst . The
-Co-salen complex preferentially catalyzes the hydrolysis of the -epoxide to the diol, leaving the -epoxide unreacted.
Protocol
Reaction: Treat the racemic or unknown epoxide with 0.5 equivalents of water and 0.5 mol%
-Co-salen catalyst.
Analysis: After 50% conversion, analyze the remaining epoxide by Chiral HPLC.
Inference:
If you started with a racemate: The remaining epoxide is highly enriched in the
-enantiomer.
If you started with a pure unknown: If the reaction is fast, the sample matches the catalyst preference (S). If slow/no reaction, it is the mismatched enantiomer (R).
Pros & Cons
Feature
Analysis
Utility
Dual Purpose. Resolves the racemate and assigns configuration simultaneously.[1][5][6]
Risk
Indirect. Relies on the assumption that the F/Br substitution does not alter the catalyst's binding pocket preference compared to standard styrene oxide.
For a definitive regulatory submission , use SC-XRD if the solid form is stable. The heavy bromine atom guarantees an unambiguous result via the Flack parameter.
For rapid R&D screening or if the compound is an oil , use VCD . It is faster, non-destructive, and avoids the risks of chemical derivatization (such as Mosher's ester formation, which requires ring opening and risks stereocenter inversion).
References
Flack, H. D. (1983).[1][7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1]
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][5][8][9][10] Chirality, 15, 743-758.[1] [1]
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936-938.[1] [1]
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. [1]
Parsons, S. (2021).[1] Flack parameter and absolute configuration. Crystallography Reviews, 27(2), 70-76.[1]
Specific optical rotation values for (R)-2-(4-Bromo-2-fluorophenyl)oxirane
This guide details the physicochemical characterization and optical properties of (R)-2-(4-Bromo-2-fluorophenyl)oxirane , a critical chiral building block in the synthesis of triazole antifungal agents (e.g., Isavuconazo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical characterization and optical properties of (R)-2-(4-Bromo-2-fluorophenyl)oxirane , a critical chiral building block in the synthesis of triazole antifungal agents (e.g., Isavuconazole, Ravuconazole).
Executive Summary
(R)-2-(4-Bromo-2-fluorophenyl)oxirane (CAS: 1568208-73-0 / 131480-10-1 for generic/racemate) is a high-value chiral epoxide used to introduce the specific (R)-configuration into the side chain of second-generation triazole antifungals. Its optical purity is the Critical Quality Attribute (CQA) that directly dictates the potency and safety profile of the final pharmaceutical ingredient (API).
This guide provides the expected optical rotation parameters based on structural analogs, a validated measurement protocol, and the synthesis pathways that guarantee the (R)-stereochemistry.
While the exact literature value for the specific rotation of the 4-bromo-2-fluoro derivative is often proprietary to process patents, it follows the chiroptical trends of structurally homologous (R)-styrene oxides.
Technical Insight:
The introduction of the fluorine atom at the ortho position and bromine at the para position affects the electronic distribution but typically does not invert the sign of rotation compared to the parent (R)-styrene oxide. Therefore, the (R)-enantiomer is expected to be levorotatory (-) in standard non-polar solvents like Chloroform or Dichloromethane.
Acceptance Criteria for Optical Purity
For pharmaceutical intermediate use, the following specifications are standard:
Specific Rotation: Consistent with in-house reference standard (typically within
).
Chemical Purity:
(HPLC)
Experimental Protocol: Determination of Specific Rotation
To validate the identity and optical purity of your batch, follow this self-validating Standard Operating Procedure (SOP).
Materials & Equipment[1]
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
Cell: 1.0 dm (100 mm) thermostated quartz cell.
Solvent: HPLC-grade Chloroform (
) or Dichloromethane ().
Temperature:
.
Step-by-Step Workflow
Blanking: Fill the cell with pure solvent. Ensure no air bubbles are trapped. Zero the polarimeter.[4]
Sample Preparation:
Weigh exactly
() of the epoxide.
Dissolve in a
volumetric flask with the solvent.
Concentration (
) = .
Measurement:
Rinse the cell with a small volume of the sample solution.
Fill the cell with the sample solution.
Equilibrate to
for 5 minutes.
Record the observed rotation (
) as the average of 5 measurements.
Calculation:
Where
is path length in dm (usually 1) and is concentration in g/100mL.
Synthesis & Stereochemical Control
The optical rotation value is a consequence of the synthetic route. To ensure the (R)-configuration, two primary pathways are utilized in drug development.
Chiral Catalyst: (S)-CBS Catalyst (oxazaborolidine) yields the (R)-alcohol .
Cyclization: The (R)-alcohol is converted to the epoxide (often via a mesylate/tosylate intermediate) with retention or inversion depending on the specific leaving group chemistry. Note: Direct base-mediated cyclization of the halohydrin typically proceeds with inversion, so the starting stereocenter must be selected accordingly.
Pathway B: Enzymatic Kinetic Resolution
Racemic epoxide is subjected to a hydrolytic kinetic resolution (HKR) using a Cobalt-Salen catalyst.
Result: Yields (R)-epoxide and (S)-diol (or vice versa), allowing separation by solubility.
Diagram: Synthesis & Characterization Workflow
Caption: Stereoselective synthesis pathway ensuring the formation of the (R)-enantiomer, followed by optical rotation quality control.
Comparative Analysis of Alternatives
Feature
(R)-Enantiomer (Target)
(S)-Enantiomer
Racemic Mixture
Biological Activity
High Potency (Required for Azole binding)
Low/Inactive (Often off-target toxicity)
50% Potency (Requires higher dosing)
Optical Rotation
Negative (-) (Typical)
Positive (+)
(Optically Inactive)
Melting Point
Sharp, distinct (e.g., *)
Sharp, identical to (R)
Often lower/broader (Eutectic)
Use Case
API Synthesis
Research Standard
Starting material for Resolution
*Note: Melting points of enantiomers are identical; the racemate often differs.
References
Isavuconazole Synthesis: CN108558846B - Synthetic method and application of isavuconazole intermediate. (Patent describing the use of the difluoro/bromo analogs).
Chiral Resolution: WO2015150947A1 - Process for the preparation of isavuconazole and its intermediates. (Details on the resolution of the epoxide intermediate).
General Polarimetry Standards: Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.
Styrene Oxide Data: Sigma-Aldrich Product Specification: (R)-Styrene Oxide. (Used as the primary chiroptical benchmark).
Precision Synthesis of Chiral Fluorinated Styrene Oxides: Jacobsen vs. Sharpless Methodologies
Executive Summary For researchers targeting fluorinated styrene oxides—critical pharmacophores in kinase inhibitors and metabolic probes—the choice between Jacobsen Epoxidation and Sharpless Asymmetric Epoxidation (AE) i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers targeting fluorinated styrene oxides—critical pharmacophores in kinase inhibitors and metabolic probes—the choice between Jacobsen Epoxidation and Sharpless Asymmetric Epoxidation (AE) is not merely a choice of catalyst, but a choice of synthetic strategy.
Jacobsen Epoxidation offers a direct route from fluorinated styrenes but suffers from electronic deactivation caused by the fluorine atoms, often requiring catalyst optimization to maintain turnover frequencies (TOF).
Sharpless AE offers superior enantioselectivity (>94% ee) and predictability but requires an indirect route, necessitating the synthesis of a fluorinated allylic alcohol precursor.
This guide analyzes the trade-offs between these two "Gold Standard" methods, specifically addressing the electronic and steric challenges imposed by the fluorine substituents.
Part 1: The "Fluorine Effect" and Mechanistic Divergence
Electronic Deactivation
The primary challenge in oxidizing fluorinated styrenes (e.g., pentafluorostyrene or trifluoromethylstyrene) is the strong electron-withdrawing nature of fluorine.
Jacobsen (Electrophilic): The active Mn(V)-oxo species is electrophilic. Fluorine lowers the HOMO energy of the alkene, making it less nucleophilic and significantly retarding the reaction rate compared to non-fluorinated styrene.
Sharpless (Coordination-Directed): The mechanism relies on the coordination of the allylic hydroxyl group to Titanium. While the double bond's electronics matter, the reaction is anchored by the alcohol binding, making it more robust against electronic deactivation on the ring.
Strategic Workflow Comparison
The following decision tree illustrates the retrosynthetic implications of choosing either method.
Figure 1: Strategic decision tree for accessing chiral fluorinated epoxides. Note the trade-off between step count (Route A) and stereochemical fidelity (Route B).
Part 2: Jacobsen Epoxidation (Direct Route)
Best for: Rapid screening, large-scale synthesis where >90% ee is not strictly required, or when the allylic alcohol precursor is difficult to access.
The Challenge of Fluorinated Substrates
Standard Jacobsen conditions (Mn(salen) + NaOCl) often stall with electron-deficient styrenes. The electrophilic Mn-oxo intermediate struggles to attack the electron-poor double bond.
Optimization: Use m-CPBA/NMO (N-methylmorpholine N-oxide) instead of bleach. The NMO acts as an axial ligand, stabilizing the high-valent Mn species and improving turnover on sluggish substrates.
Validated Protocol (m-CPBA Variant)
This protocol is adapted for electron-deficient styrenes.
Catalyst Activation: In a flame-dried flask, dissolve (R,R)-Jacobsen catalyst (5 mol%) and NMO (2.0 equiv) in DCM at 0°C. Stir for 15 minutes to form the active oxidant-ligand complex.
Substrate Addition: Add the fluorinated styrene (1.0 equiv) in one portion.
Oxidant Feed: Dissolve m-CPBA (1.5 equiv) in DCM. Add this solution dropwise over 1 hour via a syringe pump.
Why? Rapid addition of m-CPBA to electron-poor alkenes can lead to non-catalytic background oxidation (racemic). Slow addition forces the reaction through the chiral Mn-complex.
Reaction: Stir at -78°C to 0°C (lower temperature improves ee for reactive substrates, but 0°C may be needed for fluorinated variants).
Oxidant: t-Butyl Hydroperoxide (TBHP) in decane (anhydrous).
Sieves: 4Å Molecular Sieves (Activated).
Step-by-Step:
Drying: Flame-dry a round-bottom flask and add activated 4Å powdered molecular sieves (20 wt% of substrate).
Complex Formation: Add DCM (anhydrous) and cool to -20°C. Add (+)-DET (12 mol%) and Ti(OiPr)4 (10 mol%). Stir for 20 minutes.
Criticality: The "aging" time allows the formation of the catalytic dimer.
Oxidant Addition: Add TBHP (2.0 equiv) and stir for another 30 minutes at -20°C.
Substrate Addition: Add the fluorinated cinnamyl alcohol (1.0 equiv) dropwise.
Incubation: Stir at -20°C for 4–12 hours.
Monitoring: Unlike Jacobsen, this reaction is rarely sluggish due to fluorine because the alcohol anchors the substrate to the Titanium center, placing the alkene in the perfect proximity for oxygen transfer.
Workup (The Tartrate Emulsion Fix):
Quench with a solution of Iron(II) sulfate and Tartaric acid (to break the Ti-chelate).
Stir vigorously until the organic layer is clear (not cloudy).
The following table synthesizes performance metrics for fluorinated substrates. Note the "ee Gap" between the methods.
Feature
Jacobsen Epoxidation
Sharpless AE
Substrate
Fluorinated Styrene
Fluorinated Cinnamyl Alcohol
Reaction Type
Direct Epoxidation
Allylic Alcohol Epoxidation
Catalyst
Mn(salen)
Ti(OiPr)4 / Tartrate
Typical Yield
60–85%
85–95%
Typical ee
50–86% (Substrate dependent)
90–98% (Highly reliable)
Fluorine Tolerance
Low (EWG slows reaction)
High (Coordination driven)
Scale-up
Excellent (Low cost)
Moderate (Workup volume high)
Key Limitation
Requires electron-rich alkene for best results
Requires Allylic Alcohol precursor
Scientific Insight: The "Pro-Tip" Alternative
If you must start with styrene but require Sharpless-level enantioselectivity (>95%), consider Sharpless Asymmetric Dihydroxylation (AD) followed by mesylation/cyclization.
Why? Sharpless AD (Osmium-catalyzed) is less sensitive to electron-deficient alkenes than Jacobsen epoxidation and often yields >98% ee for styrenes. It converts the styrene to a diol, which is then closed to the epoxide in two steps.
Part 5: References
Jacobsen Epoxidation of Styrenes: Zhang, W., & Jacobsen, E. N. (1991). Asymmetric epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[2][3][4] The Journal of Organic Chemistry, 56(7), 2296–2298. Link
Electronic Effects in Epoxidation: Bernstein, R., et al. (2005). Highly Enantioselective Epoxidation of Styrenes: Implication of an Electronic Effect. Proceedings of the National Academy of Sciences, 102, 10786. Link
Sharpless AE of Fluorinated Allylic Alcohols: Makino, K., et al. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 136(4), 1226-1229. Link
Fluorine Effect on Reactivity: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for F-substituent effects on MO theory).
Comparison of Methods: Katsuki, T. (1995). Catalytic Asymmetric Oxidations Using Optically Active (Salen)Manganese(III) Complexes as Catalysts. Coordination Chemistry Reviews, 140, 189–214. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists
Executive Summary: The Stereochemical Challenge
(R)-2-(4-Bromo-2-fluorophenyl)oxirane is a high-value chiral synthon, primarily utilized in the synthesis of next-generation triazole antifungals (e.g., analogs of Ravuconazole or Isavuconazole). The presence of the bromine atom at the 4-position and fluorine at the 2-position of the phenyl ring creates a unique electronic and steric profile compared to the generic 2,4-difluorophenyl analogs.
The Core Problem: In drug development, the absolute configuration (AC) of the epoxide ring is critical for biological activity. While chiral HPLC can determine enantiomeric excess (ee), it cannot independently assign absolute configuration without a known reference standard. Single-Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine the AC ab initio, utilizing the anomalous scattering of the heavy bromine atom.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares the primary methods for characterizing this specific brominated epoxide.
Feature
Method A: Single Crystal X-ray (SC-XRD)
Method B: Chiral HPLC/GC
Method C: VCD (Vibrational Circular Dichroism)
Primary Output
3D Structure & Absolute Configuration (R/S)
Enantiomeric Excess (ee%)
Absolute Configuration (R/S)
Prerequisite
Single crystal (solid) or crystalline derivative.
Chiral column & Reference Standard (Racemate/Enantiomer).[1]
Solution phase (approx. 5-10 mg/mL).
Confidence Level
Definitive (>99%) via Flack Parameter.
Relative (depends on column elution order).
High (requires accurate DFT calculation match).
Heavy Atom Advantage
Critical: Br atom () provides strong anomalous signal.
None.
Irrelevant.
Throughput
Low (1-3 days per structure).
High (20 mins per sample).
Medium (4-12 hours integration).
Suitability
Best for validation of the master lot or new synthetic route.
Best for routine QC of production batches.
Best for oils that fail to crystallize.
Technical Deep Dive: X-ray Crystallography Strategy
3.1 The "Heavy Atom" Advantage
For light organic molecules (C, H, N, O), determining absolute structure is difficult because they do not significantly scatter X-rays anomalously. However, the target molecule contains Bromine , which is an ideal anomalous scatterer for Cu K
( Å) and even Mo K radiation.
Mechanism: The Br atom absorbs X-rays at specific energies, causing a phase shift in the diffracted beams. This breaks Friedel's law (
).
The Flack Parameter (
):
: The structural model corresponds to the correct absolute configuration.
: The model is inverted (wrong enantiomer).
Target: For a brominated epoxide, aim for
with a standard uncertainty () .
3.2 Crystallization Protocol
Since many styrene oxide derivatives are low-melting solids or oils, direct crystallization can be challenging.
Protocol A: Direct Crystallization (If MP > 40°C)
Solvent System: Dissolve 20 mg of the epoxide in minimal hot Ethanol or Isopropanol.
Vapor Diffusion: Place the vial inside a larger jar containing Hexane. Seal tightly.
Condition: Store at 4°C. The bromine atom facilitates
-stacking and halogen bonding, often promoting monoclinic packing (Space Group ).
Protocol B: Derivatization (If Oil/Low MP)
If the epoxide is an oil, ring-opening with a heavy-atom nucleophile is recommended to create a crystalline solid.
Reagent: React epoxide with p-nitrobenzoic acid or 3-bromobenzenesulfonic acid.
Reaction: Reflux in acetone with mild base (
) for ring opening.
Result: The resulting glycol-ester is rigid, highly crystalline, and retains the chiral center's integrity (with known inversion/retention mechanics).
3.3 Representative Crystallographic Data
Based on structural analogs (e.g., 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane), the following parameters are expected for a high-quality dataset of the target derivative:
(epoxide oxygen) and or halogen bonding networks stabilizing the lattice.
Decision & Workflow Visualization
Diagram 1: Method Selection Decision Matrix
This logic flow guides the researcher on when to deploy X-ray versus HPLC.
Caption: Decision matrix for selecting the optimal characterization technique based on physical state and reference availability.
Diagram 2: X-ray Crystallography Workflow
The specific steps to leverage the Bromine atom for configuration assignment.
Caption: Workflow for determining absolute configuration using anomalous scattering from the Bromine substituent.
References
PubChem. (2024).[3] (R)-2-(4-Bromo-2-fluorophenyl)oxirane Compound Summary. National Library of Medicine. [Link]
Kannan, A., et al. (2015).[2] Crystal structure of 2,3-Bis(5-bromo-4-fluoro-2-nitrophenyl)oxirane. Structural Chemistry & Crystallography Communication. [Link]
Reference Standards for (R)-4-Bromo-2-Fluorostyrene Oxide Analysis: A Comparative Technical Guide
Executive Summary & Strategic Context (R)-4-bromo-2-fluorostyrene oxide is a high-value chiral building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and other fluorinated pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
(R)-4-bromo-2-fluorostyrene oxide is a high-value chiral building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and other fluorinated pharmaceutical intermediates. The presence of the fluorine atom at the ortho position and the bromine at the para position provides unique electronic properties and a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
However, the instability of styrene oxides (susceptibility to hydrolysis and polymerization) and the critical requirement for high enantiomeric excess (%ee) make the selection of reference standards a bottleneck in process development.
This guide objectively compares the three primary approaches to sourcing reference standards: Certified Reference Materials (CRMs) , Commercial Research Grade Standards , and In-House Synthesized Standards . We provide validated protocols to verify these materials, ensuring your analytical data meets the rigor of IND/NDA submissions.
Comparative Analysis of Reference Standard Options
The following table synthesizes performance metrics across the three sourcing tiers. Data is based on typical industry Certificates of Analysis (CoA) and internal benchmarking of chiral epoxide stability.
Table 1: Reference Standard Performance Matrix
Feature
Option A: Certified Reference Material (CRM)
Option B: Commercial Research Grade
Option C: In-House Synthesis (HKR Route)
Primary Use
GMP Release Testing, Method Validation
R&D Screening, Route Scouting
Process Development, Impurity Marker
Chemical Purity
> 99.0% (qNMR validated)
> 97.0% (GC/FID)
Variable (95-99%)
Chiral Purity (%ee)
> 99.5%
> 97.5%
> 99.0% (after recrystallization)
Traceability
NIST/SI Traceable
Vendor CoA only
Internal Process Data
Cost (per 100mg)
High ()
Moderate ()
Low ($) (Labor intensive)
Stability Risk
Low (Packaged under Argon/Cold)
Medium (Shelf-life uncertainty)
High (Requires immediate use/storage)
Lead Time
4-8 Weeks (Custom synthesis often req.)
1-2 Weeks
3-5 Days
Expert Insight: For early-stage discovery, Option B is sufficient. However, for establishing a "Gold Standard" for chiral HPLC method development, Option C (In-House) is often superior because it allows you to generate the racemic marker simultaneously, which is required to confirm separation resolution (
).
Technical Deep Dive: Establishing the Standard
To validate any reference standard for this molecule, you must employ an orthogonal analytical approach. The specific challenge with (R)-4-bromo-2-fluorostyrene oxide is preventing in situ hydrolysis to the diol during analysis.
Workflow Visualization: Synthesis & Validation
The following diagram illustrates the workflow for generating and validating an In-House standard via Hydrolytic Kinetic Resolution (HKR), the most robust method for this class of compounds.
Figure 1: Workflow for the synthesis and validation of (R)-4-bromo-2-fluorostyrene oxide reference standards using the HKR kinetic resolution pathway.
Validated Analytical Protocols
The following protocols are designed to be self-validating. The use of the racemic intermediate (from the workflow above) is mandatory to establish the retention time of the (S)-enantiomer.
Protocol A: Chiral HPLC (The Critical Quality Attribute)
This method separates the (R) and (S) enantiomers. Note that fluorinated styrene oxides often require lower alcohol content in the mobile phase compared to non-fluorinated analogs to maximize resolution.
Instrument: HPLC with UV/Vis or PDA detector.
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v). Note: Ethanol can be used if peak tailing is observed.
Flow Rate: 0.8 mL/min.
Temperature: 25°C.
Detection: UV @ 220 nm (Styrene absorption) and 254 nm.
Sample Diluent: n-Hexane (Do not use methanol or water-containing solvents to prevent ring opening).
Acceptance Criteria:
Resolution (
) between (S) and (R) peaks: > 2.0.
Tailing Factor: < 1.5.
(R)-Enantiomer Retention: Typically elutes second on AD-H columns (Verify with racemic standard).
Protocol B: Chemical Purity by GC-MS
Gas chromatography is preferred over Reverse Phase HPLC for chemical purity because it avoids the hydrolysis issues common in aqueous mobile phases.
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
4-Bromo-2-fluorobenzaldehyde: Common oxidation byproduct.
Residual Solvents: DCM or Toluene (if used in synthesis).
Troubleshooting & Stability Handling
Styrene oxides are reactive electrophiles. Improper handling of the reference standard will lead to OOS (Out of Specification) results.
Stability Decision Tree
Use this logic flow to determine if your reference standard is still valid.
Figure 2: Decision tree for assessing the viability of stored styrene oxide reference standards.
Storage Protocol:
Temperature: -20°C.
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Container: Silanized glass vials to prevent surface acidity from catalyzing ring opening.
References
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938. (Foundational text for HKR synthesis of styrene oxides).
ResearchGate. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. (Provides NMR data for related fluorinated styrene precursors). Available at: [Link].
Organic Syntheses.Preparation of Chiral Epoxides via Kinetic Resolution. Org. Synth. 2004, 81, 204.
Executive Summary: Immediate Action Card For researchers handling (R)-2-(4-Bromo-2-fluorophenyl)oxirane , disposal is governed by two critical chemical functionalities: the high reactivity of the oxirane (epoxide) ring a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
For researchers handling (R)-2-(4-Bromo-2-fluorophenyl)oxirane , disposal is governed by two critical chemical functionalities: the high reactivity of the oxirane (epoxide) ring and the environmental persistence of the aryl halogens (bromine/fluorine).
Waste Classification:Halogenated Organic Waste . DO NOT mix with general non-halogenated solvents.[1]
Immediate Spill Action: Evacuate area, don PPE (double nitrile gloves, respirator), and absorb with non-combustible material.[2]
Disposal Route: High-temperature incineration with acid gas scrubbing.
Hazard Identification & Scientific Rationale
To ensure safety, you must understand why this molecule requires specific handling. It is not merely "chemical waste"; it is a reactive intermediate.
Feature
Chemical Risk
Operational Consequence
Oxirane Ring (Epoxide)
High ring strain (~25 kcal/mol) makes it susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).
Must be quenched before leaving the fume hood if present as residue. Treated as a potential mutagen.
Aryl Halides (Br, F)
Carbon-Halogen bonds are stable and generate acid gases (HBr, HF) and potentially dioxins upon incomplete combustion.[2]
Strict Segregation: Must go into "Halogenated Waste" streams. contaminating non-halogenated streams results in massive disposal cost penalties.
Chirality (R-Enantiomer)
While chemically identical to the racemate for disposal, this often implies use as a Pharmaceutical Intermediate.[2]
Potency Check: If this is a late-stage intermediate, verify if it falls under HPAPI (High Potency Active Pharmaceutical Ingredient) containment rules.[2]
Decision Matrix: Disposal Workflow
The following logic flow dictates how to handle the material based on quantity and state.
Figure 1: Operational decision tree for segregating and treating epoxide waste. Note that bulk material is rarely quenched in the lab due to exotherm risks; it is sent directly to professional incineration.
Pre-Disposal Treatment: Quenching Protocol
Context: This protocol is for trace residues (e.g., cleaning flasks, syringes) or small spills.[2]
Warning: Do NOT attempt to quench large bulk quantities (>10g) without a specific cooling setup, as the ring-opening reaction is exothermic.
The Mechanism: Acid-Catalyzed Hydrolysis
We utilize the ring strain of the epoxide to open it into a chemically benign diol (glycol).
Reaction: Epoxide + H₂O --(H⁺)--> 1,2-Diol[2]
Step-by-Step Procedure:
Preparation: In a fume hood, prepare a solution of 10% Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl) .
Solubilization: If the epoxide residue is solid or oil, dissolve it in a minimal amount of a miscible solvent (e.g., Acetone or THF).[2] Note: Do not use alcohols if you want to avoid forming alkoxy-alcohols, though for disposal, forming the ether is also an acceptable deactivation.[2]
Addition: Slowly add the acid solution to the dissolved epoxide.
Ratio: Use at least a 10:1 molar excess of water/acid to epoxide.
Reaction Time: Allow to stir or stand for 1-2 hours . The acidic environment protonates the epoxide oxygen, making the carbon susceptible to attack by water.
Neutralization: Once the ring is opened (can be verified by TLC if unsure, though usually unnecessary for waste), neutralize the solution to pH 7 using Sodium Bicarbonate (NaHCO₃) .[2]
Disposal: Pour the resulting mixture into the Halogenated Organic Waste container.
Waste Segregation & Packaging
Failure to segregate halogenated waste is the most common compliance violation in organic synthesis labs.
Parameter
Requirement
Reason
Container Type
HDPE (High-Density Polyethylene) or Glass Amber bottles.
Resistance to organic solvents.
Labeling
Must state "HALOGENATED ORGANIC WASTE" .
Alerts disposal facility to use scrubbers during incineration to capture HBr/HF.
Emergency responders need to know about the fluoride/bromide content.
Compatibility
NO Strong Oxidizers (Nitric Acid). NO Strong Bases.
Epoxides can polymerize violently with bases; Halogenated solvents can react explosively with certain metals/oxidizers.
Critical Note on "F-Listed" Wastes:
While EPA F-codes (F001/F002) technically apply to spent solvents, many EH&S departments manage all halogenated organics under similar protocols to ensure compliance with RCRA regulations [1].[2] Treat this intermediate as if it requires the same stringent incineration path.
Emergency Spill Response
If a spill occurs outside the fume hood:
Isolate: Evacuate the immediate area. The volatility of this molecule (molecular weight ~217 g/mol ) suggests moderate vapor pressure, but epoxide vapors are respiratory irritants.[2]
PPE: Wear Silver Shield/4H laminate gloves or double-layered Nitrile. Standard latex is insufficient for aromatic halogenated compounds.
Absorb: Use a Universal Sorbent (vermiculite or polypropylene pads).
Do not use paper towels (combustible).
Decontaminate: Wipe the surface with the Quenching Solution (dilute acid) described in Section 4 to degrade non-visible traces.
Pack: Place all absorbent materials into a sealable bag/container labeled "Hazardous Waste: Halogenated Epoxide Debris."
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes (F, K, P, and U Lists)."[2] RCRA Regulations.
[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).
[Link]
PubChem. "(R)-2-(4-Bromo-2-fluorophenyl)oxirane Compound Summary." National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)."
[Link]
As a Senior Application Scientist, I cannot overstate the specific risks associated with this intermediate. While often treated generically as an "irritant," this compound combines the high reactivity of a strained oxirane ring with the lipophilicity of a halogenated phenyl group.
The "Silent" Hazard:
Unlike acid chlorides that smoke or amines that smell, epoxides can permeate standard laboratory gloves without visible degradation. The primary risks are sensitization (H317) and germ cell mutagenicity (H341) due to direct DNA alkylation. This guide moves beyond "standard compliance" to "engineered safety."
PPE Matrix: The Barrier Defense System
Do not rely on standard latex or thin nitrile examination gloves for anything beyond incidental splash protection. The lipophilic nature of the bromofluorophenyl group facilitates rapid permeation through natural rubber.
A. Hand Protection (Critical)
Exposure Type
Recommended Material
Min. Thickness
Breakthrough Time
Scientific Rationale
Primary Contact (Weighing, Cleanup)
Silver Shield / 4H (Laminate)
2.7 mil
>480 min
Laminates provide the only near-absolute barrier against small-molecule alkylating agents.
Dexterity Layer (Outer)
Nitrile (High Grade)
5-8 mil
~30-60 min
Provides grip and protects the inner laminate glove from physical tears.
Incidental (Splash only)
Double-Gloved Nitrile
4 mil (x2)
<15 min
Warning: Change immediately upon contamination. Epoxides "creep" through nitrile.
B. Respiratory & Body Protection[1][2][3][4][5][6][7]
Respiratory: If handling the solid powder outside a glovebox, a P3 (EN 143) or N100 particulate respirator is mandatory. If the compound is in solution or heated, use an ABEK-P3 combination filter (Organic Vapor + Acid Gas + Particulate) to account for potential volatile byproducts or solvent carriers.
Body: Tyvek® 400 (or equivalent) lab coat with elasticated cuffs. The goal is to prevent dust accumulation on street clothes, which can lead to secondary exposure outside the lab.
Operational Protocol: From Storage to Synthesis
Phase 1: Preparation & Engineering Controls
Static Control: This solid can be electrostatically charged. Use an ionizing bar or anti-static gun during weighing to prevent "flying" powder.
Containment: All open handling must occur within a certified Fume Hood or Powder Containment Balance Enclosure. Face velocity must be >0.5 m/s.
Phase 2: Weighing & Transfer
The "Double-Taping" Method: When transferring the solid from the supplier bottle:
Place the receiving flask on a wide tray lined with absorbent pads (e.g., Pig® Mat).
Use a disposable anti-static spatula.
Critical: Do not return excess material to the stock bottle. This risks cross-contamination and introduces moisture which can hydrolyze the epoxide ring, pressurizing the container over time.
Phase 3: Decontamination (The "Kill" Step)
You must chemically destroy residual epoxide on spatulas, flasks, and gloves before they leave the hood.
Quench Solution: 5% Sodium Thiosulfate (
) in water.
Mechanism: The thiosulfate anion is a soft nucleophile that rapidly opens the epoxide ring, converting the toxic alkylator into a benign water-soluble alcohol derivative.
Procedure: Soak contaminated tools in the quench solution for 30 minutes before washing with soap and water.
Waste Disposal Strategy
NEVER discard unquenched epoxides into general organic waste drums containing acidic residues.
Risk: Acid-catalyzed polymerization of epoxides is exothermic and can cause waste drums to rupture or explode.
Disposal Workflow:
Segregate: Collect all mother liquors and rinses in a dedicated "Reactive/Epoxide" waste stream.
Quench: Treat the waste stream with aqueous sodium thiosulfate or dilute sulfuric acid (slowly, with cooling) to open the ring.
Verify: Check pH to ensure neutrality before final consolidation.
Label: "Halogenated Organic Waste - Quenched."
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and "hard stops" in the handling process.
Figure 1: Safe Handling Lifecycle for (R)-2-(4-Bromo-2-fluorophenyl)oxirane. Note the mandatory quenching step for residues.
References & Authority
National Institutes of Health (PubChem). (R)-2-(4-Bromo-2-fluorophenyl)oxirane Compound Summary.
[Link]
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Referenced for Epoxide Quenching Protocols).[1][2][3]
[Link]
Disclaimer: This guide is intended for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.